Chemical structure and physicochemical properties of Ethyl 2-bromo-1-hydroxy-1-phenyl
Topic: Chemical Structure, Physicochemical Properties, and Synthesis of Ethyl 2-bromo-3-hydroxy-3-phenylpropionate Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers[1] [1]...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Structure, Physicochemical Properties, and Synthesis of Ethyl 2-bromo-3-hydroxy-3-phenylpropionate
Content Type: Technical Monograph
Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
[1]
Introduction & Nomenclature Clarification
This guide details the chemical structure, physicochemical properties, and synthesis of Ethyl 2-bromo-3-hydroxy-3-phenylpropionate (CAS: 55919-47-6 for the keto-form analog; specific isomers vary).[1]
Note on Nomenclature: The query "Ethyl 2-bromo-1-hydroxy-1-phenyl" utilizes a non-standard numbering system likely referencing the ethyl backbone relative to the phenyl group.[1] In standard IUPAC nomenclature for esters:
-carbon): Bonded to the Hydroxy and Phenyl groups[1]
Therefore, the chemically accurate designation used throughout this guide is Ethyl 2-bromo-3-hydroxy-3-phenylpropionate .[1] This molecule is a critical chiral building block, serving as the immediate precursor to Ethyl 3-phenylglycidate and subsequently the C-13 side chain of Paclitaxel (Taxol) .[2]
Chemical Structure & Stereochemistry[1]
The molecule features two contiguous stereocenters at C2 and C3, giving rise to two diastereomeric pairs: syn (erythro) and anti (threo).
The following diagram illustrates the connectivity and the potential for epoxide formation (Darzens-type cyclization).
Caption: Structural connectivity of Ethyl 2-bromo-3-hydroxy-3-phenylpropionate showing the C2-C3 chiral axis and downstream transformation to the glycidate.[1]
Physicochemical Properties[3][4][5][6][7][8][9]
The physical state of this compound depends heavily on the diastereomeric ratio (syn/anti). Pure isomers may be crystalline, while mixtures often present as viscous oils.
Property
Value / Description
Note
Physical State
Viscous oil or low-melting solid
Diastereomer mixture is typically liquid at RT.[1]
Prone to hydrolysis or spontaneous epoxidation in basic media.
Chromophores
UV ~258 nm
Characteristic of the benzylic system.
Synthesis & Reaction Mechanism[9][10][11]
The most robust route to this motif is the Bromohydroxylation of Ethyl Cinnamate . This method allows for access to the vicinal halohydrin structure with defined regioselectivity (OH at the benzylic position due to resonance stabilization of the transition state).
Experimental Protocol: Bromohydroxylation
Objective: Synthesis of Ethyl 2-bromo-3-hydroxy-3-phenylpropionate from Ethyl Cinnamate.
Reagents:
Ethyl Cinnamate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.2 equiv)
Water/Acetone (1:4 v/v mixture)
Catalytic
(optional)
Step-by-Step Methodology:
Preparation: Dissolve Ethyl Cinnamate (17.6 g, 100 mmol) in acetone (150 mL) and water (40 mL).
Addition: Cool the solution to 0°C. Add NBS (21.4 g, 120 mmol) portion-wise over 30 minutes to maintain temperature.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alkene.
Quench: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).
Wash: Wash combined organics with saturated
(to remove excess bromine) and brine.
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: The crude oil (mixture of diastereomers) can be used directly for epoxide formation or purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Mechanistic Pathway (Graphviz)
The reaction proceeds via a bromonium ion intermediate, followed by regioselective attack by water at the benzylic carbon.
Caption: Mechanism of bromohydroxylation showing regioselective water attack at the benzylic position.
Applications in Drug Development
Paclitaxel (Taxol) C-13 Side Chain
This compound is a "privileged intermediate." Treatment with a base (e.g., NaOEt or K2CO3) induces an intramolecular
reaction, displacing the bromide to form Ethyl 3-phenylglycidate (an epoxide).
Pathway: Bromohydrin
Epoxide Azide Opening Reduction Benzoylation Paclitaxel Side Chain .
Beta-Lactam Synthesis
The Reformatsky-type derivatives of this structure are used to synthesize
-lactams (azetidin-2-ones) via imine condensation, serving as scaffolds for novel antibiotics [2].[1]
References
Organic Syntheses , Coll.[4][5] Vol. 2, p. 270 (1943); Vol. 12, p. 36 (1932). Ethyl
-dibromo--phenylpropionate. Link (Reference for physical property extrapolation of analogs).
BenchChem . Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycidate. Link
PubChem . Ethyl 2-bromo-3-phenylpropanoate Compound Summary. Link (Structural analog reference).
PrepChem . Synthesis of ethyl 2-bromo-3-phenylpropionate. Link
An In-depth Technical Guide on the Thermodynamic Stability of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate, a key intermed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability of this molecule in different solvent systems is paramount for optimizing reaction conditions, purification processes, and storage protocols to ensure the integrity and purity of the final active pharmaceutical ingredient (API). This document outlines the principal degradation pathways, provides a systematic approach for conducting stability studies in alignment with regulatory expectations, and details the analytical methodologies required for accurate assessment.
Introduction: The Significance of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate in Pharmaceutical Development
Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate is a versatile chiral building block in organic synthesis. Its stereochemistry and functional groups make it a valuable precursor for a range of pharmaceuticals. However, the presence of a labile ester group, a hydroxyl group, and an α-bromo substituent renders the molecule susceptible to various degradation reactions. Ensuring its stability throughout the manufacturing process is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.
This guide will delve into the fundamental principles governing the stability of this compound, offering practical insights for researchers and professionals in the pharmaceutical industry. The methodologies described herein are designed to be self-validating and are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Potential Degradation Pathways
The chemical structure of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate predisposes it to several degradation pathways, primarily influenced by the surrounding solvent environment, pH, temperature, and presence of light or oxidizing agents.
Hydrolysis
The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[4]
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This results in the formation of 2-bromo-1-hydroxy-1-phenylpropanoic acid and ethanol.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the corresponding carboxylate salt and ethanol. This reaction is generally faster and more prevalent than acid-catalyzed hydrolysis.[4][5]
Oxidation
The secondary alcohol group can be oxidized to a ketone, yielding ethyl 2-bromo-1-oxo-1-phenylpropanoate. Common laboratory oxidants, and even atmospheric oxygen over extended periods, can facilitate this transformation. The presence of trace metal impurities can also catalyze oxidative degradation.
Dehydrobromination and Rearrangement
The presence of a bromine atom alpha to a carbonyl group makes the molecule susceptible to elimination reactions, particularly in the presence of a base.[6] This can lead to the formation of an α,β-unsaturated ester. Additionally, intramolecular rearrangements may occur, potentially leading to the formation of cyclic ethers or other isomeric byproducts. The release of hydrogen bromide (HBr) gas is a common indicator of this degradation pathway.[6]
Photodegradation
Exposure to light, particularly in the ultraviolet range, can provide the energy required to initiate radical-based degradation pathways. This can lead to a complex mixture of degradation products and is a critical consideration for storage and handling.
A Systematic Approach to Stability Assessment: Forced Degradation Studies
To comprehensively understand the stability profile of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate, a forced degradation (or stress testing) study is essential.[1][7][8] This involves subjecting the compound to a range of harsh conditions to accelerate degradation and identify potential degradants.[1][7] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying impurities.[1][7][9]
Experimental Design
A well-designed forced degradation study will investigate the impact of various stress conditions in a systematic manner. The following table outlines a typical experimental design for assessing the stability of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate in different solvents.
To determine the potential for oxidative degradation of the alcohol functionality.
Thermal Stress
Solid State & in Solution (e.g., Acetonitrile, Toluene)
40-80°C
To assess intrinsic thermal stability and identify thermally induced degradants.
Photostability
Solid State & in Solution (e.g., Methanol, Acetonitrile)
ICH Q1B recommended light exposure
To evaluate the impact of light on the molecule's stability.
Solvent Polarity
A range of solvents with varying polarities (e.g., Heptane, Toluene, Dichloromethane, Acetonitrile, Methanol)
Ambient and elevated temperatures
To understand the influence of the dielectric constant and solvent-solute interactions on stability.
Rationale for Solvent Selection:
Acetonitrile/Water & Ethanol/Water: These polar, protic/aprotic mixtures are common in pharmaceutical processing and are excellent for studying hydrolytic degradation.
Tetrahydrofuran (THF)/Water: Represents a less polar, aprotic ether solvent system.
Dichloromethane: A non-polar, aprotic solvent often used in organic synthesis.
Methanol: A polar, protic solvent that can also participate in transesterification reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Experimental Protocol for Hydrolytic Stability
Stock Solution Preparation: Accurately weigh and dissolve Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate in the chosen solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
Stress Sample Preparation:
Acidic: To a defined volume of the stock solution, add an equal volume of an appropriate concentration of aqueous HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M).
Basic: To a defined volume of the stock solution, add an equal volume of an appropriate concentration of aqueous NaOH (e.g., 0.2 M to achieve a final concentration of 0.1 M).
Neutral: To a defined volume of the stock solution, add an equal volume of water.
Incubation: Place the prepared solutions in a temperature-controlled environment (e.g., a 60°C water bath).
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
Quenching: Immediately neutralize the acidic and basic samples to stop the degradation reaction. For example, add an equivalent amount of base to the acid-stressed sample and an equivalent amount of acid to the base-stressed sample.
Analysis: Analyze the samples by a stability-indicating HPLC method.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate.[3][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying the parent compound and its degradation products.[10][12]
Method Development: A reverse-phase HPLC method with a C18 column is typically a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve all components.
Detection: A photodiode array (PDA) or UV detector is used for detection. A PDA detector is advantageous as it can provide spectral information for peak purity assessment.[12]
Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is specific, accurate, precise, sensitive, and robust.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown degradation products.[10][12] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, the molecular weights of the degradants can be determined, providing crucial information for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural confirmation of significant degradation products, isolation of the impurity followed by NMR analysis may be necessary.[10][12] NMR provides detailed information about the molecular structure.[12]
Data Interpretation and Mass Balance
A key aspect of a forced degradation study is the mass balance assessment.[8] The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.[8] A significant deviation may indicate the formation of non-chromophoric or volatile degradants, or issues with the analytical method.
The following diagram illustrates the logical flow for data interpretation.
Caption: Logic for data interpretation in a stability study.
Summary of Expected Stability in Various Solvents
The thermodynamic stability of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate is highly dependent on the properties of the solvent. The following table summarizes the anticipated stability based on solvent class.
Solvent Class
Examples
Expected Stability
Primary Degradation Pathway(s)
Protic, Polar
Water, Ethanol, Methanol
Low
Hydrolysis, Transesterification (with alcohols)
Aprotic, Polar
Acetonitrile, DMSO, DMF
Moderate
Susceptible to hydrolysis if water is present.
Aprotic, Non-Polar
Toluene, Heptane, Dichloromethane
High
Generally stable, but susceptible to radical reactions if impurities or light are present.
Conclusion and Recommendations
The thermodynamic stability of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate is a critical parameter that must be thoroughly investigated during pharmaceutical development. The primary degradation pathways are hydrolysis and dehydrobromination, which are significantly influenced by the solvent system, pH, and temperature.
Key Recommendations:
Storage: The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.
Solvent Selection for Processing: For reactions and purifications, the use of aprotic, non-polar solvents should be prioritized where feasible. If protic or aqueous solvents are necessary, the temperature and exposure time should be minimized.
pH Control: Maintaining a neutral to slightly acidic pH is crucial to mitigate base-catalyzed hydrolysis and dehydrobromination.
Analytical Monitoring: A validated, stability-indicating HPLC method should be used to monitor the purity of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate throughout the manufacturing process and during storage.
By implementing the systematic approach to stability testing outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Protheragen. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. [Link]
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4). BioProcess International. [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
Influence of 25 % (v/v) co‐solvent on HheG D114C CLECs and soluble... (n.d.). ResearchGate. [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). American Pharmaceutical Review. [Link]
Synthesis of ethyl 2-bromo-3-phenylpropionate. (n.d.). PrepChem.com. [Link]
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]
Functionalized α,α-Dibromo Esters through Claisen Rearrangements of Dibromoketene Acetals. (2015, February 11). PMC. [Link]
Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). Indian Academy of Sciences. [Link]
Halohydrins from Alkenes. (2024, November 7). Chemistry Steps. [Link]
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. [Link]
Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water. (n.d.). UBC Library Open Collections. [Link]
Synthesis Pathways of Ethyl 2-bromo-1-hydroxy-1-phenyl (2-Bromo-1-phenylethanol): A Comprehensive Technical Guide
Executive Summary The compound indexed in various chemical databases as Ethyl, 2-bromo-1-hydroxy-1-phenyl- (9CI) is universally recognized in synthetic organic chemistry as 2-bromo-1-phenylethanol (CAS: 199343-14-1 for t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound indexed in various chemical databases as Ethyl, 2-bromo-1-hydroxy-1-phenyl- (9CI) is universally recognized in synthetic organic chemistry as 2-bromo-1-phenylethanol (CAS: 199343-14-1 for the chiral enantiomer; CAS: 2425-28-7 for the racemate). It serves as a critical halohydrin building block in the pharmaceutical industry, functioning as a direct precursor for active pharmaceutical ingredients (APIs) such as the β-3 adrenergic receptor agonist mirabegron and the antifungal ticonazole.
This technical whitepaper critically evaluates the three primary synthesis pathways for 2-bromo-1-phenylethanol. By examining the mechanistic causality, stereochemical control, and scalable experimental protocols, this guide provides researchers with field-proven methodologies for both racemic and enantiopure synthesis.
Racemic Synthesis via Halohydrin Formation
The most direct route to racemic 2-bromo-1-phenylethanol is the electrophilic addition of bromine and water across the vinyl group of styrene. While molecular bromine (
) can be used, N-bromosuccinimide (NBS) in aqueous media is preferred due to its superior regioselectivity and safer handling profile 1.
Mechanistic Causality & Regioselectivity
The reaction proceeds via a cyclic bromonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by water is dictated by electronic factors. Although water is a neutral nucleophile, the transition state of the ring-opening possesses significant
character. The benzylic carbon bears a greater partial positive charge () because the adjacent phenyl ring stabilizes the charge via resonance. Consequently, water exclusively attacks the more hindered benzylic position, yielding 2-bromo-1-phenylethanol rather than the primary alcohol isomer.
Fig 1: Regioselective halohydrin formation mechanism via bromonium ion intermediate.
Adapted from standard computational and experimental investigations of benzyl-claisen substrates 2.
Reagent Preparation: In a 50 mL round-bottom flask, suspend 1.55 g (8.7 mmol) of N-bromosuccinimide (NBS) in 5 mL of deionized water.
Substrate Addition: Begin vigorous magnetic stirring and add styrene (1.0 mL, 8.7 mmol) in a single portion at room temperature.
Reaction Progression: Stir the biphasic suspension overnight (approx. 12-14 hours). The reaction progress can be self-validated via TLC (Thin Layer Chromatography) using 5% EtOAc in petroleum ether, monitoring for the disappearance of the non-polar styrene spot.
Extraction: Dilute the mixture and extract the aqueous phase with diethyl ether (
mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography to remove the succinimide byproduct, yielding the pure racemic product.
Enantioselective Synthesis via Asymmetric Reduction
For pharmaceutical applications requiring enantiopure (S)- or (R)-2-bromo-1-phenylethanol, the asymmetric reduction of 2-bromoacetophenone is the gold standard. While chemical methods like the Corey-Bakshi-Shibata (CBS) reduction are highly effective 3, biocatalytic approaches using engineered enzymes offer superior enantiomeric excess (ee >99%) under mild, environmentally benign conditions.
Mechanistic Causality & Reaction Engineering
Using Thermotoga maritima Secondary Alcohol Dehydrogenase (TeSADH) mutants allows for enantiocomplementary synthesis 4. The structural pocket of the enzyme dictates the facial attack of the hydride from NADPH onto the prochiral ketone.
Buffer Causality: The reaction must be strictly maintained at pH 7.0 using a Tris-HCl buffer. Deviations into acidic or basic pH trigger unwanted side reactions, specifically the cyclization into styrene oxide (epoxide) or hydrolysis into 1-phenyl-1,2-ethanediol.
Cosolvent Causality: 2-propanol (30% v/v) is utilized not merely to solubilize the highly hydrophobic 2-bromoacetophenone, but as a sacrificial cosubstrate to continuously regenerate the NADPH cofactor required by the enzyme.
Fig 2: Enzymatic asymmetric reduction workflow using TeSADH mutants.
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer solution adjusted precisely to pH 7.0.
Reaction Matrix: In a reaction vial, combine the Tris-HCl buffer with 2-propanol to achieve a 30% (v/v) 2-propanol concentration.
Substrate Loading: Dissolve 2-bromoacetophenone (substrate) into the matrix.
Enzyme Addition: Introduce the specific TeSADH mutant (e.g., A85G/I86A/C295A for the (S)-enantiomer).
Incubation & Validation: Incubate the mixture at optimized enzymatic temperatures (typically 30-40°C). Validate conversion and enantiomeric excess using Chiral Gas Chromatography (GC) against racemic standards.
Green Oxidative Bromination (
)
An emerging, eco-friendly alternative to NBS is the in situ generation of electrophilic bromine using aqueous hydrobromic acid (
) and hydrogen peroxide () .
Mechanistic Causality
Hydrogen peroxide acts as a green oxidant, oxidizing
to , which immediately reacts with styrene. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is critical to facilitate the transfer of aqueous reactive species into the organic styrene phase, drastically improving yields and suppressing the formation of 1,2-dibromo-1-phenylethane.
Quantitative Data Summary
The following table summarizes the performance metrics of the three discussed synthesis pathways, allowing researchers to select the optimal route based on project requirements.
Synthesis Pathway
Key Reagents & Catalysts
Target Product
Yield (%)
Enantiomeric Excess (ee %)
Scalability & Notes
Halohydrin Formation
Styrene, NBS,
Racemic
70 - 85%
N/A (Racemic)
Highly scalable; requires column chromatography to remove succinimide.
High atom economy; green chemistry profile; avoids expensive NBS.
References
The University of Queensland eSpace. (2016). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. Retrieved from [Link]
National Institutes of Health (PMC). (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]
Asian Journal of Chemistry. (2012). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-bromo-1-hydroxy-1-phenyl Substituted Esters
Abstract This technical guide provides a comprehensive analysis of the solubility profile of complex organic molecules exemplified by ethyl esters containing 2-bromo, 1-hydroxy, and 1-phenyl substitutions. Due to the amb...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of complex organic molecules exemplified by ethyl esters containing 2-bromo, 1-hydroxy, and 1-phenyl substitutions. Due to the ambiguity in the formal naming of "Ethyl 2-bromo-1-hydroxy-1-phenyl," this paper will focus on the underlying principles governing the solubility of a molecule possessing this specific combination of functional groups. We will analyze the molecular structure, predict its behavior in a spectrum of polar and non-polar solvents, and provide a robust experimental framework for empirical validation. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solubility for compound screening, formulation, and process chemistry.
Introduction: Decoding the Molecule
The compound of interest, broadly described as "Ethyl 2-bromo-1-hydroxy-1-phenyl" in the context of an ester, presents a fascinating case study in solubility. While a precise, universally recognized compound with this name is not cataloged, its constituent functional groups—an ethyl ester, a bromine atom, a hydroxyl group, and a phenyl ring—are well-understood. For the purpose of this guide, we will consider a representative structure, Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate , as a plausible candidate that incorporates these functionalities.
The solubility of such a molecule is not trivial to predict. It is governed by a delicate balance between the hydrophilic (water-loving) nature of the hydroxyl group and the hydrophobic (water-fearing) characteristics of the phenyl ring and the carbon backbone. The ethyl ester and bromo group add further complexity, contributing to the molecule's overall polarity and its capacity for various intermolecular interactions. Understanding this solubility profile is critical for applications ranging from reaction engineering to the formulation of active pharmaceutical ingredients (APIs).
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3] This adage suggests that substances with similar intermolecular forces and polarity will be miscible. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and establishing new, energetically favorable solute-solvent interactions.[4]
Analysis of Functional Groups and Intermolecular Forces
The solubility of our model compound is dictated by the interplay of the following functional groups:
Phenyl Group (C₆H₅-): This large, non-polar aromatic ring primarily interacts through London dispersion forces. Its presence significantly contributes to the molecule's hydrophobic character, favoring solubility in non-polar solvents like hexane, toluene, and benzene.[5][6]
Hydroxyl Group (-OH): As a potent hydrogen bond donor and acceptor, the hydroxyl group is the primary driver of solubility in polar, protic solvents such as water, ethanol, and methanol.[5][7][8] The formation of strong hydrogen bonds with the solvent can often overcome the energetic penalty of breaking the solvent's own hydrogen-bonding network.[7]
Ethyl Ester Group (-COOCH₂CH₃): This group introduces polarity due to the carbon-oxygen double and single bonds, creating a dipole moment. It can act as a hydrogen bond acceptor at its oxygen atoms but not a donor.[9] This allows for moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some interaction with polar protic solvents.[10]
Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond. While not capable of hydrogen bonding, it contributes to dipole-dipole interactions and is highly polarizable, enhancing London dispersion forces. Halogenated hydrocarbons tend to be soluble in other halogenated compounds and non-polar organic solvents but are generally insoluble in water.[11]
Predicting Solubility Across a Solvent Polarity Spectrum
Based on the analysis of its functional groups, we can predict the solubility behavior of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate:
High Solubility in Polar Protic Solvents: Due to the dominant hydroxyl group, the compound is expected to be highly soluble in solvents like ethanol, methanol, and isopropanol. These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups.
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) should be effective. They can interact with the dipole of the ester and C-Br bond, and the oxygen atoms of the solvent can accept a hydrogen bond from the solute's hydroxyl group.
Limited Solubility in Water: Despite the presence of a hydroxyl group, the large non-polar phenyl ring and the overall size of the molecule will likely limit its solubility in water.[8] As the hydrocarbon portion of a molecule increases, its water solubility tends to decrease.[5][8]
Low to Moderate Solubility in Non-Polar Solvents: The hydrophobic phenyl ring and alkyl chain will promote some solubility in non-polar solvents like toluene and dichloromethane through van der Waals forces. However, the polar hydroxyl and ester groups will disfavor dissolution in highly non-polar solvents like hexane and cyclohexane.
The following diagram illustrates the key molecular interactions that govern the solubility of the target molecule.
Caption: Intermolecular forces between the solute and different solvent classes.
Quantitative Solubility Profile
While experimental data for our specific model compound is not available, the following table provides a predicted qualitative solubility profile based on the principles discussed. The table includes a range of common laboratory solvents, ordered by their polarity index, which is a measure of a solvent's relative polarity.[12][13]
Solvent
Chemical Formula
Polarity Index
Solvent Type
Predicted Solubility
Primary Interactions
n-Hexane
C₆H₁₄
0.1
Non-Polar
Very Low
London Dispersion
Toluene
C₇H₈
2.4
Non-Polar
Low to Moderate
London Dispersion, π-π stacking
Diethyl Ether
C₄H₁₀O
2.8
Non-Polar
Moderate
Dipole-Dipole, London Dispersion
Dichloromethane
CH₂Cl₂
3.1
Polar Aprotic
Moderate to High
Dipole-Dipole
Tetrahydrofuran (THF)
C₄H₈O
4.0
Polar Aprotic
High
H-Bond Accepting, Dipole-Dipole
Ethyl Acetate
C₄H₈O₂
4.4
Polar Aprotic
High
H-Bond Accepting, Dipole-Dipole
Acetone
C₃H₆O
5.1
Polar Aprotic
High
H-Bond Accepting, Dipole-Dipole
Isopropanol
C₃H₈O
3.9
Polar Protic
Very High
Hydrogen Bonding
Ethanol
C₂H₆O
4.3
Polar Protic
Very High
Hydrogen Bonding
Methanol
CH₄O
5.1
Polar Protic
Very High
Hydrogen Bonding
Acetonitrile
C₂H₃N
5.8
Polar Aprotic
High
Dipole-Dipole
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
7.2
Polar Aprotic
Very High
H-Bond Accepting, Strong Dipole
Water
H₂O
10.2
Polar Protic
Low
Hydrogen Bonding (limited by hydrophobic parts)
Experimental Protocol for Solubility Determination
To empirically determine the solubility of the compound, the shake-flask method is a widely accepted and robust technique.[14][15] This method establishes the equilibrium solubility at a given temperature.
The Shake-Flask Method
Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a controlled temperature.
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
Procedure:
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Solvent Addition: Add a known volume of the selected solvent to the vial.
Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[14] The temperature must be kept constant.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[14]
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter to remove any remaining microscopic particles.
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC) to determine the solute concentration.
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
The following diagram outlines the workflow for the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion and Field Insights
The solubility of a multifunctional compound like Ethyl 2-bromo-1-hydroxy-1-phenyl substituted esters is a complex property governed by the balance of its polar and non-polar moieties. Theoretical analysis predicts high solubility in polar organic solvents (both protic and aprotic) and limited solubility in water and non-polar hydrocarbon solvents. This profile makes it a versatile candidate for various organic reactions where tuning the solvent can control reactivity and product isolation.
For drug development professionals, this mixed solubility profile has important implications. While the compound may be readily dissolved in organic solvents for synthesis and purification, its limited aqueous solubility could present challenges for bioavailability in formulations. Strategies such as salt formation (if an ionizable group were present), co-solvency, or the use of amorphous solid dispersions may be necessary to enhance its dissolution in physiological media. The robust experimental validation using the shake-flask method is, therefore, not just an academic exercise but a critical step in the journey from discovery to application.
References
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Technical Guide: History, Discovery, and Application of Ethyl 2-bromo-1-hydroxy-1-phenyl Derivatives
The following technical guide provides an in-depth analysis of 2-Bromo-1-phenylethanol (chemically indexed as Ethyl, 2-bromo-1-hydroxy-1-phenyl-), a critical halohydrin intermediate in the synthesis of enantiopure pharma...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 2-Bromo-1-phenylethanol (chemically indexed as Ethyl, 2-bromo-1-hydroxy-1-phenyl-), a critical halohydrin intermediate in the synthesis of enantiopure pharmaceuticals.
Executive Summary & Chemical Identity[1]
Ethyl 2-bromo-1-hydroxy-1-phenyl- (CAS 199343-14-1 / 2425-28-7), universally recognized in practical organic chemistry as 2-Bromo-1-phenylethanol or Styrene Bromohydrin , represents a "privileged scaffold" in drug discovery. Its structure—a vicinal halohydrin bearing a phenyl group—serves as a divergent intermediate for two critical classes of pharmacophores: arylethanolamines (via nucleophilic substitution) and styrene oxides (via base-mediated cyclization).
While the nomenclature "Ethyl, 2-bromo-1-hydroxy-1-phenyl-" appears in specific chemical indices (referencing the ethane backbone), this guide utilizes the standard IUPAC designation 2-Bromo-1-phenylethanol for clarity.
History and Discovery: From Styrene to Asymmetric Catalysis
The history of 2-bromo-1-phenylethanol mirrors the evolution of organic synthesis itself—moving from simple functional group interconversions to high-precision asymmetric catalysis.
Early Discovery (The "Racemic Era")
In the late 19th and early 20th centuries, the compound was identified as a product of the reaction between styrene and hypobromous acid (HOBr). Early researchers, including Zincke and others investigating styrene derivatives, noted that the addition of bromine water to styrene yielded a bromohydrin. This reaction followed Markovnikov's rule (with some regioselectivity issues), placing the hydroxyl group at the benzylic position due to the stability of the benzylic carbocation intermediate.
The Asymmetric Revolution (1990s–Present)
The true value of this scaffold emerged with the demand for enantiopure drugs. The racemic mixture was insufficient for modern pharmacopeias.
Corey-Bakshi-Shibata (CBS) Reduction: In the 1990s, the reduction of 2-bromoacetophenone using chiral oxazaborolidine catalysts (CBS reduction) allowed for the first reliable synthesis of (R)- and (S)-2-bromo-1-phenylethanol with high enantiomeric excess (ee).
Biocatalysis: The 21st century shifted focus to "Green Chemistry." Alcohol Dehydrogenases (ADHs) from organisms like Thermoanaerobacter and Rhodococcus were engineered to reduce
-haloacetophenones with near-perfect stereocontrol (>99% ee), making the "Ethyl 2-bromo-1-hydroxy-1-phenyl" scaffold a benchmark substrate for testing novel biocatalysts.
Synthesis Pathways and Mechanisms
The synthesis of 2-bromo-1-phenylethanol is achieved through two primary routes, each serving different scales and stereochemical needs.
Pathway A: Bromohydrin Formation (Racemic)
Substrate: Styrene
Reagents: N-Bromosuccinimide (NBS), H
O
Mechanism: Electrophilic addition. The bromonium ion intermediate is opened by water at the more substituted (benzylic) carbon.
Utility: Low-cost industrial production of racemic styrene oxide precursors.
Pathway B: Asymmetric Transfer Hydrogenation (ATH)
Substrate: 2-Bromoacetophenone (Phenacyl bromide)
Reagents: Ru/TsDPEN catalyst (Noyori) or ADH Enzymes + NADPH
Mechanism: Hydride transfer to the carbonyl face.
Utility: Pharmaceutical manufacturing of (R)- or (S)-isomers for drugs like Levamisole or Sotalol.
Visualization: Synthesis & Reactivity Network
The following diagram illustrates the central role of 2-bromo-1-phenylethanol in accessing downstream APIs.
Figure 1: The divergent synthesis and application network of 2-Bromo-1-phenylethanol.
Key Applications in Drug Development[3]
Synthesis of Levamisole (and Tetramisole)
Levamisole, an immunomodulator and anthelmintic, is the (S)-enantiomer of tetramisole.
Mechanism: The synthesis often proceeds via the reaction of 2-bromo-1-phenylethanol (or its epoxide equivalent) with ethylenediamine or thiazolidine derivatives.
Significance: The chirality of the C1 position in the bromohydrin directly dictates the stereochemistry of the final imidazothiazole ring.
Beta-Adrenergic Agonists/Antagonists
Many beta-blockers (e.g., Sotalol) and agonists (e.g., Salmeterol) share the arylethanolamine core.
Role: 2-Bromo-1-phenylethanol serves as the electrophile. Displacement of the bromide by a functionalized amine yields the core pharmacophore.
Advantage: Using the pre-formed chiral bromohydrin avoids the need for late-stage resolution of the drug.
Precursor for Antidepressants
Derivatives of this scaffold are used to synthesize selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine (Prozac) and norepinephrine reuptake inhibitors like Atomoxetine . The hydroxy group allows for etherification (arylation), while the bromide allows for chain extension.
Experimental Protocols
Protocol 1: Enantioselective Synthesis via Biocatalytic Reduction
This protocol describes the synthesis of (S)-2-Bromo-1-phenylethanol using an Alcohol Dehydrogenase (ADH) system, representing the modern standard for high-purity intermediates.
Reagents:
Substrate: 2-Bromoacetophenone (10 mM)
Enzyme: ADH (e.g., from Rhodococcus ruber or commercially available kits)
Cofactor: NADPH (regenerated via Isopropanol/GDH system)
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Solvent: Isopropanol (10% v/v as cosolvent)
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas with nitrogen for 10 minutes to protect the enzyme from oxidation.
Substrate Solution: Dissolve 2-bromoacetophenone (199 mg, 1 mmol) in 5 mL of Isopropanol.
Reaction Initiation: To the buffer, add the enzyme powder (20 mg, specific activity dependent) and NADPH (0.5 mM final conc). Add the substrate solution dropwise.[1][2]
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC (Chiralcel OD-H column).
Workup: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO
.
Purification: Concentrate under reduced pressure. The crude product is typically >95% pure. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Molecular weight and formula analysis of Ethyl 2-bromo-1-hydroxy-1-phenyl
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of Brominated Phenylacetate Derivatives A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Profe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of Brominated Phenylacetate Derivatives
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's formula and molecular weight is a cornerstone of chemical research and pharmaceutical development. It is the initial, non-negotiable step in structural elucidation, ensuring the identity and purity of a compound. This guide provides an in-depth, technical overview of the integrated analytical strategies required for the unambiguous characterization of small organic molecules, using Ethyl 2-bromo-2-phenylacetate as a primary case study. We will delve into the causality behind the selection of specific analytical techniques, emphasizing a self-validating workflow that combines high-resolution mass spectrometry (HRMS), elemental analysis (EA), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy. This document is designed to move beyond simple protocols, offering field-proven insights into data interpretation and the synergistic interplay between these powerful methods.
Introduction: Establishing the Molecular Identity
In the realm of drug discovery and materials science, the molecular formula is a compound's fundamental identity. An error in its determination can lead to flawed research, wasted resources, and compromised safety. The subject of this guide, as specified, is "Ethyl 2-bromo-1-hydroxy-1-phenyl." However, this nomenclature presents a chemical ambiguity. The structure implied, a hemiacetal of a bromo-aldehyde, is not an ethyl ester and would be highly unstable. A more chemically stable and commonly synthesized analogue is Ethyl 2-bromo-2-phenylacetate . Given the professional audience of this guide, we will proceed with this well-documented compound as our subject. The principles and workflows detailed herein are directly applicable to a wide range of similar organic molecules.
Our approach is not a linear checklist but an integrated, logical progression. We begin with techniques that provide the most direct information on mass and elemental composition and then use spectroscopic methods to validate and confirm the proposed structure. This multi-faceted approach ensures the highest degree of confidence in the final assigned formula.
Foundational Chemical Properties of Ethyl 2-bromo-2-phenylacetate
Before delving into the analytical workflow, it is essential to have the theoretical values against which experimental data will be compared. These properties are derived from the compound's structure.
Property
Value
Source
Molecular Formula
C₁₀H₁₁BrO₂
Average Molecular Weight
243.10 g/mol
Monoisotopic (Exact) Mass
241.99424 Da
Elemental Composition (by mass)
C: 49.41%, H: 4.56%, Br: 32.87%, O: 13.16%
Calculated
Core Analytical Techniques for Formula and Molecular Weight Determination
The modern laboratory employs a suite of instruments to determine a molecular formula. Each provides a unique piece of the puzzle, and their combined data create a self-validating system.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the most powerful tool for this task. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[1] This precision is critical because it allows us to distinguish between different molecular formulas that may have the same nominal mass.[2] For Ethyl 2-bromo-2-phenylacetate, the presence of bromine provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an almost 1:1 ratio), which serves as an immediate and unmistakable confirmation of its presence.
Experimental Protocol: HRMS Analysis
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred to keep the molecule intact and observe the molecular ion.[3]
Mass Analysis: Analyze the ions in a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) detector.
Data Acquisition: Acquire the spectrum, ensuring the mass range covers the expected molecular weight.
Data Processing: Use the instrument's software to determine the exact mass of the molecular ion peak. The software can then generate a list of possible molecular formulas that fit this mass within a specified tolerance (typically < 5 ppm).
Trustworthiness: The self-validating nature of this protocol comes from the combination of exact mass and isotopic pattern. The measured exact mass should align with the theoretical exact mass (241.99424 Da), and the observed isotopic cluster for the molecular ion must match the theoretical pattern for a compound containing one bromine atom.
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis is a classic and robust technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample.[4] This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.[5] While HRMS can often directly provide the molecular formula, EA serves as an essential orthogonal validation. If the empirical formula derived from EA is not consistent with the molecular formula from HRMS, it indicates a potential issue with sample purity or an incorrect assignment.
Experimental Protocol: CHN Analysis
Sample Preparation: Accurately weigh a small amount (typically 2-3 mg) of the dry, pure compound into a tin capsule.
Combustion: The sample is combusted at high temperatures (around 1000°C) in a stream of oxygen. This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
Separation and Detection: The combustion gases are passed through a separation column and detected by a thermal conductivity detector.
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Data Interpretation:
To determine the empirical formula from the percentage composition (e.g., C: 49.41%, H: 4.56%):
Assume a 100 g sample, so you have 49.41 g of C and 4.56 g of H.
Convert these masses to moles by dividing by the atomic mass of each element.
Divide the mole count of each element by the smallest mole value to get a ratio.
If necessary, multiply these ratios by a small integer to get the whole-number empirical formula.[6]
The molecular formula is an integer multiple of the empirical formula. This integer can be found by dividing the molecular weight (obtained from HRMS) by the empirical formula weight.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While primarily a tool for structure elucidation, NMR spectroscopy is invaluable for validating a proposed molecular formula.[7][8] ¹H NMR integration tells us the relative number of protons in different chemical environments, while ¹³C NMR (often with techniques like DEPT) allows for the direct counting of carbon atoms.[8] This provides a direct check on the atom counts in the formula derived from HRMS and EA.
Role in Formula Validation:
For Ethyl 2-bromo-2-phenylacetate (C₁₀H₁₁BrO₂), the NMR spectra must be consistent with:
¹H NMR: The integral ratios must sum to 11 protons (or a multiple thereof). We would expect to see signals corresponding to the aromatic protons (5H), the methine proton (-CHBr, 1H), and the ethyl group (-CH₂CH₃, 5H).
¹³C NMR: A standard ¹³C spectrum should show 10 distinct carbon signals (or fewer if there is molecular symmetry). A DEPT experiment can further confirm the presence of the correct number of CH, CH₂, and CH₃ groups.
This cross-verification between mass-based and spectroscopic techniques provides a very high level of confidence in the final formula assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For formula analysis, FTIR serves as a rapid qualitative check. If the proposed formula suggests the presence of certain functional groups, their characteristic absorption bands should be present in the IR spectrum.
Role in Structural Corroboration:
For Ethyl 2-bromo-2-phenylacetate, the FTIR spectrum should prominently feature:
A strong absorption band around 1735-1750 cm⁻¹ , which is characteristic of the C=O stretch in a saturated aliphatic ester.[10]
Absorptions corresponding to the aromatic ring (C=C stretches around 1600 and 1450 cm⁻¹).
A C-Br stretching absorption, typically found in the fingerprint region (below 800 cm⁻¹).
The presence of these key bands provides corroborating evidence for the functional groups implied by the molecular formula C₁₀H₁₁BrO₂.
Integrated Workflow for Analysis
Caption: Integrated workflow for molecular formula determination.
This workflow demonstrates a robust, self-correcting process. The HRMS provides a highly probable molecular formula, which is then cross-referenced with the empirical formula from EA. Finally, NMR and FTIR are used to confirm that the atom counts and functional groups are consistent with the proposed formula, leading to a high-confidence assignment.
Conclusion
The determination of molecular weight and formula is not a single measurement but a comprehensive analytical investigation. As demonstrated with the case study of Ethyl 2-bromo-2-phenylacetate, a combination of high-resolution mass spectrometry, elemental analysis, and spectroscopic techniques (NMR, FTIR) provides a robust and self-validating workflow. For researchers, scientists, and drug development professionals, adopting this integrated approach is paramount. It ensures the foundational integrity of all subsequent research, from mechanistic studies to clinical trials, by guaranteeing the correct molecular identity of the compound of interest.
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Step-by-step protocol for the synthesis of Ethyl 2-bromo-1-hydroxy-1-phenyl
This application note details the synthesis of 2-Bromo-1-phenylethanol (also known as styrene bromohydrin). Clarification on Nomenclature: The search term provided, "Ethyl 2-bromo-1-hydroxy-1-phenyl", appears in several...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the synthesis of 2-Bromo-1-phenylethanol (also known as styrene bromohydrin).
Clarification on Nomenclature:
The search term provided, "Ethyl 2-bromo-1-hydroxy-1-phenyl", appears in several chemical supply databases (e.g., CAS 199343-14-1) as a non-standard synonym for 2-Bromo-1-phenylethanol (
). The prefix "Ethyl" in this context is likely a database indexing artifact referring to the ethane backbone or a misclassification. This protocol addresses the synthesis of 2-Bromo-1-phenylethanol , a versatile intermediate in the synthesis of chiral epoxides, pharmaceutical scaffolds (e.g., levamisole derivatives), and functionalized styrenes.
Abstract & Strategic Rationale
The synthesis of 2-bromo-1-phenylethanol from styrene represents a classic example of electrophilic addition with controlled regioselectivity. The reaction utilizes N-Bromosuccinimide (NBS) as a source of electrophilic bromine (
) in an aqueous organic solvent.
Scientific Logic (The "Why"):
Regiocontrol: The reaction proceeds via a cyclic bromonium ion intermediate. Water, acting as the nucleophile, attacks the more substituted (benzylic) carbon due to its ability to better stabilize the developing positive charge through resonance with the phenyl ring. This yields the 1-hydroxy-2-bromo isomer (Markovnikov-like addition regarding the OH group) with high specificity.
Safety & Scalability: Using NBS is superior to elemental bromine (
) for bench-scale applications due to easier handling, precise stoichiometry, and reduced vapor hazards.
Green Chemistry: The use of aqueous acetone or DMSO/water systems minimizes the need for chlorinated solvents during the reaction phase.
Reaction Mechanism & Pathway
The following diagram illustrates the formation of the bromonium ion and the subsequent regioselective nucleophilic attack by water.
Figure 1: The reaction proceeds via a bromonium ion, followed by water attack at the benzylic position (C1) to yield the target alcohol.
Experimental Protocol
Safety Pre-Check:
Styrene: Flammable liquid, potential carcinogen. Use in a fume hood.
N-Bromosuccinimide (NBS): Skin and eye irritant. Ensure it is white/yellowish; brown NBS indicates degradation (free
).
Product: Halohydrins can be skin irritants and lachrymators. Wear nitrile gloves and safety goggles.
Reagents & Materials:
Styrene (
, stabilized)
N-Bromosuccinimide (NBS) (
equivalents)
Solvent: Acetone/Water (
v/v) or DMSO/Water
Quenching: Sodium thiosulfate (
) solution ()
Extraction: Ethyl Acetate or Diethyl Ether
Step-by-Step Methodology:
Preparation of Reaction Mixture:
In a round-bottom flask equipped with a magnetic stir bar, dissolve Styrene (10 mmol, 1.04 g) in Acetone (40 mL) and Water (10 mL) .
Note: The water is crucial; it acts as the nucleophile. Without water, NBS may lead to allylic bromination or solvent participation.
Addition of NBS:
Cool the solution to
in an ice bath to minimize side reactions (e.g., polymerization).
Add NBS (12 mmol, 2.14 g) portion-wise over 15 minutes.
Observation: The mixture may turn slightly yellow/orange initially but should remain relatively clear as NBS is consumed.
Reaction Monitoring:
Allow the reaction to warm to room temperature (
) and stir for 1–3 hours.
TLC Monitoring: Use Hexane:Ethyl Acetate (4:1). Styrene (
) should disappear; Product () will appear.
Quenching:
Once conversion is complete, add 10% aqueous
(10 mL) to quench any unreacted NBS or free bromine.
Indicator: The yellow color (if present) will fade to colorless.
Work-up & Isolation:
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the acetone.
Extract the remaining aqueous residue with Ethyl Acetate (
mL) .
Combine organic layers and wash with Brine (20 mL) .
Dry over anhydrous
or .
Filter and concentrate to yield the crude oil.
Purification:
The crude product is often sufficiently pure (
) for downstream applications.
If high purity is required, purify via Flash Column Chromatography (Silica gel, Gradient 0–20% EtOAc in Hexanes).
Data Summary & Characterization
The following table summarizes the expected physical and spectral properties for validation.
Figure 2: Operational workflow for the laboratory-scale synthesis of 2-bromo-1-phenylethanol.
References
Regioselective Synthesis of Bromohydrins: H. S. Keshavamurthy et al., "Regioselective synthesis of bromohydrins using NBS in aqueous media," Synthetic Communications, 1994.
Mechanism of Electrophilic Addition: "Electrophilic Addition to Alkenes - Halohydrin Formation," Chemistry LibreTexts.
Compound Data (2-Bromo-1-phenylethanol): PubChem CID 122197664.[1]
Application Notes & Protocols: Ethyl α-Bromophenylacetate as a Progenitor for Chiral β-Hydroxy Esters in Asymmetric Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of ethyl 2-bromo-2-phenylacetate as a versatile building block for the stere...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of ethyl 2-bromo-2-phenylacetate as a versatile building block for the stereocontrolled synthesis of chiral β-hydroxy esters. While the specific molecule "Ethyl 2-bromo-1-hydroxy-1-phenylacetate" is not a commonly utilized starting material, the synthesis of chiral β-hydroxy-β-phenylacetate structures via the asymmetric manipulation of ethyl α-bromophenylacetate is a cornerstone of modern organic synthesis. This guide elucidates the underlying principles, provides field-tested protocols, and offers insights into achieving high levels of stereoselectivity.
Introduction: The Significance of Chiral β-Hydroxy Phenylacetic Acid Esters
Chiral β-hydroxy esters are privileged structural motifs found in a multitude of biologically active molecules and pharmaceutical agents. The precise spatial arrangement of the hydroxyl and ester functionalities is often critical for target engagement and therapeutic efficacy.[1][2] Consequently, the development of robust and stereoselective methods to access these compounds in high enantiomeric purity is a paramount objective in drug development and fine chemical synthesis.[3]
Ethyl 2-bromo-2-phenylacetate serves as a powerful prochiral precursor for these valuable molecules. Its α-bromo substituent makes it an ideal substrate for generating organometallic enolates, which can then engage in carbon-carbon bond-forming reactions with carbonyl compounds. The central challenge, and the focus of this guide, is controlling the stereochemical outcome of this addition.
Core Application: The Asymmetric Reformatsky Reaction
The Reformatsky reaction is a classic organometallic transformation that condenses aldehydes or ketones with α-halo esters using metallic zinc to produce β-hydroxy esters.[4][5] The organozinc reagent, often termed a "Reformatsky enolate," is notably less reactive than its lithium or magnesium counterparts, which prevents undesired self-condensation of the ester.[6][7] The modern challenge lies in rendering this reliable reaction asymmetric.
Causality in Achieving Asymmetric Induction
The stereoselectivity of the Reformatsky reaction is determined in the transition state of the C-C bond formation between the zinc enolate and the carbonyl partner. To influence this step, a chiral environment must be established. This is primarily achieved by incorporating a chiral ligand that coordinates to the zinc atom, thereby creating a sterically and electronically differentiated space that favors one approach of the carbonyl electrophile over the other.
The choice of metal can also be influential. While zinc is traditional, other metals like indium have been employed, offering benefits such as milder reaction conditions and high chemoselectivity.[8]
Visualization of the Synthetic Workflow
The general workflow for a ligand-controlled asymmetric Reformatsky reaction is depicted below. The key steps involve the in situ formation of the Reformatsky reagent, its complexation with a chiral ligand, and the subsequent stereoselective addition to a carbonyl compound.
Caption: Workflow for the Chiral Ligand-Mediated Asymmetric Reformatsky Reaction.
Detailed Protocol: Asymmetric Synthesis of Ethyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate
This protocol describes a representative asymmetric Reformatsky reaction using benzaldehyde as the electrophile and a chiral amino alcohol as the stereocontrolling ligand.
Standard glassware for anhydrous reactions (oven-dried)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add activated zinc dust (1.5 g, 23 mmol).
Reagent Preparation: In a separate dry flask, prepare a solution of ethyl 2-bromo-2-phenylacetate (2.43 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of anhydrous THF.
Ligand Addition: To the flask containing zinc dust, add a solution of (1R,2S)-(-)-N-Methylephedrine (0.36 g, 2 mmol) in 10 mL of anhydrous THF.
Initiation and Reaction: Gently warm the zinc/ligand suspension. Slowly add approximately 10% of the premixed substrate solution from step 2. The reaction is often initiated by gentle heating or the addition of a small iodine crystal if activation is sluggish.
Once an exothermic reaction is observed (or gentle reflux begins), add the remaining substrate solution dropwise over 30 minutes to maintain a steady reflux.
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours, monitoring the consumption of starting materials by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl solution.
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure β-hydroxy ester.
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
Data Presentation: Expected Outcomes
The following table summarizes representative data for asymmetric Reformatsky-type reactions, illustrating the impact of the aldehyde and reaction conditions on yield and stereoselectivity.
Entry
Aldehyde
Chiral Ligand/Auxiliary
Yield (%)
Diastereomeric Ratio (syn:anti)
Enantiomeric Excess (e.e., %)
1
Benzaldehyde
Amino Alcohol
75-85
>95:5 (syn)
90-97
2
4-Chlorobenzaldehyde
Chiral Diamine
70-80
>95:5 (syn)
92-98
3
Isobutyraldehyde
Amino Alcohol
65-75
85:15 (syn)
88-94
4
Cinnamaldehyde
Chiral Diamine
60-70
90:10 (syn)
91-96
Note: Data are representative values compiled from typical outcomes in the field and serve as a general guide.
Alternative Pathway: Asymmetric Aldol Reactions of Phenylacetates
An alternative and powerful strategy for accessing similar chiral scaffolds is the boron-mediated asymmetric aldol reaction of phenylacetate esters.[11] This approach does not use the bromo-analog but instead generates a chiral boron enolate directly from the parent ester.
Mechanistic Overview
In this method, a chiral dialkylboron triflate reagent is used to form the enolate. The chiral ligands on the boron atom direct the facial selectivity of the subsequent addition to an aldehyde, allowing for high diastereoselectivity and enantioselectivity. A key advantage is that by simply modifying the reaction conditions (such as temperature or reagents), one can often selectively access either the syn or anti aldol adduct.[11]
Visualization of the Stereochemical Control
The stereochemical outcome is dictated by the formation of a rigid, chair-like six-membered transition state. The substituents of the aldehyde and the chiral boron auxiliary adopt positions that minimize steric clashes, leading to a highly ordered and predictable bond formation.
Caption: Stereochemical Control in the Asymmetric Boron-Mediated Aldol Reaction.
Conclusion
Ethyl 2-bromo-2-phenylacetate is a highly effective prochiral synthon for the synthesis of enantiomerically enriched β-hydroxy esters via the asymmetric Reformatsky reaction. By carefully selecting a chiral ligand and optimizing reaction conditions, chemists can achieve excellent levels of stereocontrol, providing access to valuable intermediates for pharmaceutical and materials science applications. Furthermore, complementary strategies like the asymmetric aldol reaction of the parent phenylacetate offer alternative routes to these critical chiral building blocks, underscoring the versatility of this chemical scaffold in modern organic synthesis.
References
Burgess, V. A., Davies, S. G., & Skerlj, R. T. (1990).
Burgess, V. A., Davies, S. G., & Skerlj, R. T. (1990). Chiral organometallic NADH mimics: stereoselective reduction of ethyl benzoylformate utilising the homochiral auxiliary [(η 5 -C 5 H 5 )Fe(CO)(PPh 3 )
Burgess, V. A., Davies, S. G., & Skerlj, R. T. (1990). Chiral organometallic NADH mimics: stereoselective reduction of ethyl benzoylformate utilising the homochiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)
Davies, H. M. L., & Cantrell Jr, W. R. (1991). α-hydroxy esters as inexpensive chiral auxiliaries in rhodium(II)-catalyzed cyclopropanations with vinyldiazomethanes. The Davies Group - ScholarBlogs.
Makino, T., Nunozawa, T., Baba, N., Oda, J., & Inouye, Y. (1980). NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. Journal of the Chemical Society, Perkin Transactions 1.
Hoshide, F., et al. Asymmetric Reduction by an NADH Model Compound with l-Prolinamide in the N1-Substituent. Journal of the Chemical Society, Perkin Transactions 1.
Davies, H. M. L., Huby, N. J. S., Cantrell Jr, W. R., & Olive, J. L. (1991). .alpha.-Hydroxy esters as chiral auxiliaries in asymmetric cyclopropanations by rhodium(II)-stabilized vinylcarbenoids. Journal of the American Chemical Society.
Yu, H., Ballard, C. E., & Wang, B. (2001). A highly stereoselective entry to α-hydroxy carboxylic acids using d-fructose diacetonide as a chiral auxiliary. Tetrahedron Letters.
Wikipedia. (n.d.). Chiral auxiliary.
Wikipedia. (n.d.).
TCI Chemicals. (n.d.).
ChemicalBook. (n.d.).
Organic Syntheses. (n.d.).
ChemSynthesis. (n.d.).
Chemistry LibreTexts. (2023).
BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)
Application Note: Catalytic Synthesis and Pharmaceutical Applications of 2-Bromo-1-phenylethanol
Executive Summary & Nomenclature Clarification In chemical databases and legacy literature, 2-bromo-1-phenylethanol is frequently indexed under its Ninth Collective Index (9CI) inverted name: Ethyl, 2-bromo-1-hydroxy-1-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Clarification
In chemical databases and legacy literature, 2-bromo-1-phenylethanol is frequently indexed under its Ninth Collective Index (9CI) inverted name: Ethyl, 2-bromo-1-hydroxy-1-phenyl- (CAS 199343-14-1)[1][2]. For the purpose of this technical guide, we will refer to this compound by its standard IUPAC nomenclature, 2-bromo-1-phenylethanol (often referred to as styrene bromohydrin).
This bifunctional chiral halohydrin is a highly versatile building block in pharmaceutical chemistry. It serves as a critical intermediate in the enantioselective synthesis of active pharmaceutical ingredients (APIs), including β-3 adrenergic receptor agonists (e.g., mirabegron) and antifungal agents (e.g., ticonazole analogs)[3][4].
The Strategic Role of Chiral Halohydrins in API Synthesis
The utility of 2-bromo-1-phenylethanol lies in its dual reactivity. The hydroxyl group provides a handle for stereocontrol and hydrogen bonding, while the adjacent primary bromide acts as an excellent leaving group for nucleophilic substitution[5]. In drug development, the enantiomeric purity of this intermediate is paramount; the stereochemistry directly dictates the pharmacological efficacy, receptor binding affinity, and safety profile of the resulting API[6].
Biocatalytic Asymmetric Reduction: A Self-Sustaining System
Historically, chiral halohydrins were synthesized via kinetic resolution, a process that inherently caps the theoretical yield at 50%[4]. Modern pharmaceutical protocols have shifted toward the asymmetric reduction of prochiral ketones (e.g., 2-bromoacetophenone) utilizing engineered secondary alcohol dehydrogenases (SADHs)[3].
Recent advancements utilizing Thermoanaerobacter pseudethanolicus (TeSADH) mutants have demonstrated exceptional catalytic efficiency[3][7]. This biocatalytic system is self-validating and self-sustaining through the use of a coupled cofactor regeneration cycle.
Table 1: Performance of TeSADH Mutants in the Asymmetric Reduction of 2-Bromoacetophenone to (S)-2-Bromo-1-phenylethanol [3][7]
TeSADH Mutant
Conversion (%)
Enantiomeric Excess (ee %)
Major Enantiomer
A85G/I86A/C295A
> 99
> 99
(S)
P84S/I86A
> 99
> 99
(S)
I86A
> 99
> 99
(S)
ΔP84/A85G
< 10
> 99
(S)
Experimental Workflows & Logical Relationships
The following workflow illustrates the logical progression from the prochiral starting material to the final API, highlighting the critical intermediate role of the chiral halohydrin and the preservation of stereochemistry throughout the catalytic cascade.
Catalytic workflow from prochiral ketone to target API via chiral halohydrin intermediate.
Detailed Methodologies & Causality
Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone
Objective : Synthesize (S)-2-bromo-1-phenylethanol with >99% ee using engineered TeSADH.
Step-by-Step Methodology :
Buffer Preparation : Prepare a 50 mM Tris-HCl buffer solution and strictly adjust the pH to 7.0[3].
Causality: The α-bromo ketone substrate and the halohydrin product are highly sensitive to pH extremes. Deviations from strict neutrality catalyze undesired side reactions, specifically the non-enzymatic hydrolysis of the bromide to form 1-phenyl-1,2-ethanediol or the premature formation of racemic epoxides[3][4].
Cosolvent/Cosubstrate Integration : Add 2-propanol to the buffer to achieve a final concentration of 30% (v/v)[3].
Causality: 2-propanol serves a dual, self-validating purpose. First, it acts as a cosolvent to solubilize the highly hydrophobic 2-bromoacetophenone in the aqueous medium. Second, it functions as the sacrificial hydride donor, enabling the in situ regeneration of the NADPH cofactor, thereby making the catalytic cycle economically viable for industrial scale-up[3].
Catalyst and Cofactor Addition : Introduce NADP⁺ (1.0 mM final concentration) and the engineered TeSADH mutant (e.g., P84S/I86A, 1.6 μM final concentration)[3].
Substrate Introduction : Add 2-bromoacetophenone to a final concentration of 10 mM[3].
Incubation : Incubate the reaction mixture in an orbital shaker at 50 °C and 180 rpm for 12 hours[3].
Causality: Because TeSADH is derived from a thermophilic organism (Thermoanaerobacter pseudethanolicus), it exhibits optimal kinetic stability and turnover rates at elevated temperatures (50 °C), which would otherwise denature standard mesophilic enzymes[7].
Extraction : Extract the aqueous mixture with ethyl acetate (3 × equal volume), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze via chiral GC to confirm >99% ee[3].
Protocol 2: Base-Catalyzed Epoxidation to (S)-Styrene Oxide
Objective : Convert the chiral halohydrin into a reactive epoxide for downstream API aminolysis.
Step-by-Step Methodology :
Solvation : Dissolve the purified (S)-2-bromo-1-phenylethanol in a polar aprotic solvent (e.g., THF).
Base Addition : Add 2.0 equivalents of anhydrous K₂CO₃.
Causality: A mild, insoluble base like K₂CO₃ in a heterogeneous system is chosen over strong aqueous bases (like NaOH) to suppress intermolecular nucleophilic attack by hydroxide, which would yield an undesired diol. The mild base selectively deprotonates the halohydrin's hydroxyl group.
Cyclization : Stir the suspension at room temperature for 4-6 hours until complete conversion is observed via TLC.
Causality: The resulting alkoxide acts as an internal nucleophile, executing an intramolecular Sₙ2 attack on the adjacent carbon (C2) bearing the bromide leaving group. Because the reaction occurs entirely at C2, the stereocenter at C1 remains completely undisturbed, ensuring 100% stereoretention from the halohydrin to the epoxide[6][8].
Workup : Filter the inorganic salts, wash the filtrate with brine, dry, and concentrate to yield (S)-styrene oxide. This reactive intermediate is now primed for regioselective ring-opening with complex amines to form target APIs[9].
Application Notes and Protocols: Reaction Conditions for the Functionalization of Ethyl 2-Bromo-2-phenylacetate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals A Note on Nomenclature The topic of this guide is the functionalization of "Ethyl 2-bromo-1-hydroxy-1-phenyl". Follow...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature
The topic of this guide is the functionalization of "Ethyl 2-bromo-1-hydroxy-1-phenyl". Following a thorough review of chemical literature and databases, it has been determined that the intended compound is most likely Ethyl 2-bromo-2-phenylacetate . The former name is chemically ambiguous, whereas the latter is a well-documented and versatile reagent in organic synthesis. This guide will, therefore, focus on the reaction conditions for the functionalization of Ethyl 2-bromo-2-phenylacetate.
Introduction: The Versatility of Ethyl 2-Bromo-2-phenylacetate
Ethyl 2-bromo-2-phenylacetate is a valuable bifunctional molecule in organic synthesis, containing both an ester and a reactive α-bromo group. This structure allows for a diverse range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of the phenyl group and the ester moiety provides handles for further modification, while the bromine atom at the α-position is an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth exploration of the key functionalization strategies for this compound, complete with detailed protocols and mechanistic insights.
Nucleophilic Substitution: The Workhorse Reaction
The most common functionalization of ethyl 2-bromo-2-phenylacetate is the displacement of the bromide ion by a nucleophile. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is a chiral center.
1.1. Mechanistic Considerations
The SN2 reaction is a one-step process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.[1] The choice of solvent is critical; polar aprotic solvents like acetone, DMF, or DMSO are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[1]
1.2. Protocol: Synthesis of Ethyl 2-amino-2-phenylacetate
This protocol details the synthesis of a primary amine by reacting ethyl 2-bromo-2-phenylacetate with an excess of ammonia. The use of excess ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.[2]
Materials:
Ethyl 2-bromo-2-phenylacetate (1.0 eq)
Concentrated aqueous ammonia (excess, ~20 eq)
Ethanol
Diethyl ether
Saturated aqueous sodium bicarbonate
Anhydrous magnesium sulfate
Procedure:
In a sealed pressure vessel, dissolve ethyl 2-bromo-2-phenylacetate in ethanol.
Add a large excess of concentrated aqueous ammonia to the solution.
Seal the vessel and heat the mixture at 60-80°C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC.
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol and ammonia.
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-amino-2-phenylacetate.[3]
The product can be further purified by column chromatography or distillation under reduced pressure.
1.3. Data Presentation: Nucleophilic Substitution Scope
Caption: General workflow for nucleophilic substitution.
The Reformatsky Reaction: Carbon-Carbon Bond Formation
The Reformatsky reaction is a powerful method for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of metallic zinc.[7] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, preventing self-condensation of the ester.[7][8]
2.1. Mechanistic Insights
The reaction begins with the oxidative addition of zinc into the carbon-bromine bond of ethyl 2-bromo-2-phenylacetate to form the organozinc intermediate.[7] This enolate then adds to the carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.[7][8]
2.2. Protocol: Reformatsky Reaction with Benzaldehyde
Materials:
Ethyl 2-bromo-2-phenylacetate (1.0 eq)
Benzaldehyde (1.0 eq)
Activated Zinc dust (1.5 eq)
Anhydrous THF
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether
Anhydrous sodium sulfate
Procedure:
Activate the zinc dust by stirring with 1 M HCl for a few minutes, then wash with water, ethanol, and finally diethyl ether, and dry under vacuum.
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the activated zinc dust and anhydrous THF.
Prepare a solution of ethyl 2-bromo-2-phenylacetate and benzaldehyde in anhydrous THF.
Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction (a slight exotherm or color change may be observed).
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to heat at reflux for an additional 1-2 hours until the starting materials are consumed (monitor by TLC).
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
Extract the mixture with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
2.3. Data Presentation: Scope of the Reformatsky Reaction
Carbonyl Compound
Product
Typical Yield
Notes
Benzaldehyde
Ethyl 3-hydroxy-2,3-diphenylpropanoate
Good to Excellent
Diastereoselectivity can be an issue.
Acetophenone
Ethyl 3-hydroxy-3-phenyl-2-phenylbutanoate
Good
Steric hindrance may slow the reaction.
Cyclohexanone
Ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate
Good
Forms a quaternary carbon center.
Note: Other metals like indium have also been successfully used, sometimes under sonication to improve yields and reaction times.[9]
2.4. Mechanistic Diagram: Reformatsky Reaction
Caption: Key steps in the Reformatsgky reaction mechanism.
The Darzens Condensation: Synthesis of Glycidic Esters
The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[10][11] These products are valuable intermediates for the synthesis of aldehydes, ketones, and other functionalized molecules.
3.1. Mechanistic Overview
The reaction is initiated by a base deprotonating the α-carbon of the haloester to form a resonance-stabilized enolate.[10] This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, with the oxygen attacking the carbon bearing the halogen, to form the epoxide ring.[11][12]
3.2. Protocol: Darzens Condensation with Acetophenone
Materials:
Ethyl 2-bromo-2-phenylacetate (1.0 eq)
Acetophenone (1.0 eq)
Sodium ethoxide (NaOEt) (1.1 eq)
Anhydrous ethanol
Diethyl ether
Saturated aqueous ammonium chloride
Procedure:
In a flame-dried flask under a nitrogen atmosphere, dissolve ethyl 2-bromo-2-phenylacetate and acetophenone in anhydrous ethanol.
Cool the solution to 0°C in an ice bath.
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride.
Extract the mixture with diethyl ether (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting glycidic ester by column chromatography.
Other Important Transformations
4.1. Ester Hydrolysis
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-phenylacetic acid, under either acidic or basic conditions. Basic hydrolysis using a base like sodium hydroxide in an aqueous alcohol solution is common.[13][14] The reaction is typically heated to reflux, and upon completion, the solution is acidified to precipitate the carboxylic acid.
4.2. Reduction
Selective reduction of the functional groups can be achieved using appropriate reagents.
Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, likely with concurrent removal of the bromine.
Debromination: Radical-mediated reduction using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator (AIBN) can selectively remove the bromine atom to yield ethyl phenylacetate.[15]
References
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]
Wikipedia. (2020, February 13). Darzens reaction. Wikipedia. [Link]
Pirkin, E. (2008). Darzens reaction of substituted alfa-bromo acetophenones with acyl phosphonates [Master's thesis, Middle East Technical University]. METU Open Access. [Link]
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]
Coffin, A., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2689–2713. [Link]
Brady, W. T., et al. (1970). Investigations on the Darzens Condensation of 2-Bromo-4,6-dimethoxybenzofuran-3(2H). Journal of the Chemical Society C: Organic, 2264-2267. [Link]
Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl bromophenylacetate. PubChem. [Link]
Adams, R., & Thal, A. F. (n.d.). Ethyl phenylacetate. Organic Syntheses. [Link]
ChemSynthesis. (2025, May 20). ethyl 2-bromo-2-phenylacetate. [Link]
Converti, A., et al. (2007). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 43(2). [Link]
Drake, N. L., & Haywood, S. (n.d.). Ethyl bromoacetate. Organic Syntheses. [Link]
Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis. [Link]
Khan, A. T., et al. (2005). Reaction of some x-phenylazides derivatives with diethyl 1,3-acetonedicarboxylate. Journal of the Serbian Chemical Society, 70(3), 337-342. [Link]
Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-bromophenyl)acetate. PubChem. [Link]
PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. [Link]
Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. [Link]
Supporting Information for: A Dinuclear Gold(I) Complex as a Novel Photoredox Catalyst for Light-Induced Atom Transfer Radical Polymerization. (n.d.). [Link]
Journal of the Chemical Society, Perkin Transactions 2. (1981). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. RSC Publishing. [Link]
Application Notes and Protocols for Scalable Production of Ethyl 2-bromo-1-hydroxy-1-phenylacetate Intermediates
Authored by: A Senior Application Scientist Introduction: The Significance of Chiral α-Bromo-α-hydroxy Esters Ethyl 2-bromo-1-hydroxy-1-phenylacetate and its derivatives are valuable chiral building blocks in the pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral α-Bromo-α-hydroxy Esters
Ethyl 2-bromo-1-hydroxy-1-phenylacetate and its derivatives are valuable chiral building blocks in the pharmaceutical industry. The presence of two adjacent stereocenters makes them critical intermediates in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Specifically, these motifs are found in the side chains of potent therapeutic agents, where precise stereochemical control is paramount for efficacy and to minimize off-target effects.[1] The scalable and stereoselective synthesis of these intermediates is, therefore, a key challenge for process chemists and drug development professionals. This document provides a detailed guide to robust and scalable methods for the production of ethyl 2-bromo-1-hydroxy-1-phenylacetate, focusing on both chemical and biocatalytic approaches.
Retrosynthetic Strategies and Scalability Considerations
The synthesis of ethyl 2-bromo-1-hydroxy-1-phenylacetate presents several strategic challenges, primarily centered around the controlled installation of the bromine atom and the hydroxyl group with high stereoselectivity. Several retrosynthetic pathways can be envisioned, each with its own set of advantages and disadvantages for large-scale production.
Caption: Retrosynthetic analysis of Ethyl 2-bromo-1-hydroxy-1-phenylacetate.
Route A, involving the asymmetric reduction of a pre-formed α-bromo-α-keto ester, is a convergent and highly attractive approach. The key challenge lies in the selective bromination of the α-keto ester and its subsequent highly stereoselective reduction. Route B, which reverses these steps, can be complicated by the difficulty of selectively brominating the α-position of an α-hydroxy ester without affecting the hydroxyl group. Route C represents a modern, green chemistry approach, leveraging the high selectivity of enzymes to achieve the desired stereochemistry.[2]
For industrial-scale production, key considerations include:
Cost and availability of starting materials: Ethyl phenylglyoxylate is a readily available starting material.[3]
Reagent toxicity and safety: The use of bromine or N-bromosuccinimide (NBS) requires careful handling and engineering controls.[4]
Stereocontrol: Achieving high diastereomeric and enantiomeric excess is critical and often the most challenging aspect.
Process efficiency: Minimizing the number of steps, avoiding cryogenic conditions, and simplifying purification are essential for a scalable process.[5]
Protocol 1: Scalable Chemical Synthesis via Asymmetric Reduction of Ethyl 2-bromo-2-oxo-2-phenylacetate
This protocol details a three-step chemical synthesis route that is amenable to scale-up. It begins with the synthesis of ethyl phenylglyoxylate, followed by α-bromination, and finally, a diastereoselective reduction of the resulting α-bromo-α-keto ester.
Step 1: Synthesis of Ethyl Phenylglyoxylate
The synthesis of the α-keto ester precursor, ethyl phenylglyoxylate, can be efficiently achieved through the hydrolysis and subsequent esterification of benzoyl cyanide.[6]
Materials:
Benzoyl cyanide
Concentrated hydrochloric acid
Ethanol
Concentrated sulfuric acid
Diethyl ether
Sodium bicarbonate solution (10%)
Anhydrous sodium sulfate
Procedure:
A mixture of phenylglyoxylic acid (1 mole equivalent), ethanol (4-5 volumes), and a catalytic amount of concentrated sulfuric acid (0.05 mole equivalent) is stirred under reflux for 8 hours.[6]
The reaction progress is monitored by TLC or GC until the starting material is consumed.
Upon completion, the mixture is cooled, and any solids are filtered off.
The filtrate is concentrated under reduced pressure.
The residue is taken up in diethyl ether and washed sequentially with water and 10% sodium bicarbonate solution.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude ethyl phenylglyoxylate is purified by vacuum distillation.
Step 2: α-Bromination of Ethyl Phenylglyoxylate
The α-position of the keto-ester is activated for electrophilic bromination. Molecular bromine in the presence of an acid catalyst is an effective method.
Materials:
Ethyl phenylglyoxylate
Glacial acetic acid
Bromine (Br₂)
Sodium thiosulfate solution (5%)
Ethyl acetate
Brine
Procedure:
Ethyl phenylglyoxylate (1 mole equivalent) is dissolved in glacial acetic acid.
A solution of bromine (1.05 mole equivalents) in glacial acetic acid is added dropwise at room temperature. The reaction is mildly exothermic and may require cooling to maintain a temperature between 20-25°C.
The reaction is stirred for 2-4 hours, with progress monitored by TLC or HPLC.
Once the reaction is complete, the mixture is quenched by pouring it into ice-water.
The aqueous layer is extracted with ethyl acetate.
The combined organic layers are washed with 5% sodium thiosulfate solution to remove excess bromine, followed by water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 2-bromo-2-oxo-2-phenylacetate. This intermediate is often used directly in the next step without further purification.
Step 3: Asymmetric Reduction to Ethyl 2-bromo-1-hydroxy-1-phenylacetate
The stereoselective reduction of the α-bromo-α-keto ester is the critical step for establishing the desired stereochemistry. A variety of reducing agents can be employed, with heterogeneous catalytic hydrogenation offering a scalable and efficient option.[7]
Materials:
Ethyl 2-bromo-2-oxo-2-phenylacetate
Methanol or Ethanol
Heterogeneous catalyst (e.g., 5% Pt on carbon, or a chiral catalyst for enantioselectivity)
Hydrogen gas
Inert gas (Nitrogen or Argon)
Procedure:
The crude ethyl 2-bromo-2-oxo-2-phenylacetate is dissolved in methanol or ethanol in a suitable hydrogenation reactor.
The heterogeneous catalyst (e.g., 1-5 mol%) is added under an inert atmosphere.
The reactor is sealed, purged with inert gas, and then pressurized with hydrogen gas (typically 1-10 atm).
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases.
Reaction completion is confirmed by HPLC analysis.
The reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.
The filtrate is concentrated under reduced pressure to yield the crude ethyl 2-bromo-1-hydroxy-1-phenylacetate.
Purification can be achieved by column chromatography or crystallization.
Protocol 2: Biocatalytic Synthesis via Asymmetric Carbonyl Reduction
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols. Carbonyl reductases (CREDs) are particularly effective for the asymmetric reduction of α-halo ketones.[2]
Caption: Biocatalytic cycle for the asymmetric reduction of an α-bromo-α-keto ester.
This protocol describes the use of a carbonyl reductase with a cofactor regeneration system to achieve high yield and excellent enantioselectivity.
Materials:
Ethyl 2-bromo-2-oxo-2-phenylacetate (prepared as in Protocol 1, Steps 1 & 2)
Carbonyl reductase (CRED) enzyme (commercially available or produced recombinantly)
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)
Cofactor regeneration system:
Option A: Glucose dehydrogenase (GDH) and D-glucose
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
If using the GDH/glucose system, add NADP⁺ (catalytic amount), D-glucose (1.1-1.5 equivalents), GDH, and the CRED enzyme to the buffer.
If using the isopropanol system, add isopropanol (e.g., 30% v/v) and the CRED enzyme to the buffer.[2]
Dissolve the substrate, ethyl 2-bromo-2-oxo-2-phenylacetate, in a minimal amount of a water-miscible co-solvent or add it directly if the enzyme tolerates it.
Add the substrate solution to the enzyme solution with gentle stirring. A substrate loading of 10-150 g/L can be targeted, depending on enzyme stability and activity.[2]
Maintain the reaction at a constant temperature (e.g., 30°C) and pH (if using the GDH system, pH control may be necessary).
Monitor the reaction progress by HPLC, analyzing for substrate consumption and product formation.
Upon completion (typically >98% conversion), stop the reaction.
Extract the product with an organic solvent such as ethyl acetate.[2]
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting ethyl 2-bromo-1-hydroxy-1-phenylacetate is typically of high purity and high enantiomeric excess and may not require further purification.
High selectivity, mild reaction conditions, reduced waste
Downstream Processing and Purification
For both the chemical and biocatalytic routes, downstream processing is crucial for isolating a product of high purity.
Extraction: Following the reaction, a liquid-liquid extraction is typically the first step to separate the product from the aqueous phase (in the biocatalytic route) or reaction salts.
Filtration: Removal of heterogeneous catalysts or precipitated enzymes/salts is a critical step.
Crystallization: If the product is a solid, crystallization is a highly effective and scalable method for purification, often capable of improving both chemical and chiral purity.
Chromatography: While effective, large-scale column chromatography can be expensive. It is typically reserved for high-value products or when crystallization is not feasible.
Conclusion
The scalable production of ethyl 2-bromo-1-hydroxy-1-phenylacetate intermediates is a challenging yet achievable goal in pharmaceutical manufacturing. The traditional chemical synthesis route, involving the asymmetric reduction of an α-bromo-α-keto ester, provides a robust and well-established pathway. However, recent advances in biocatalysis offer a compelling alternative, providing exceptional stereoselectivity under mild, environmentally friendly conditions.[2] The choice between these methods will depend on factors such as cost of goods, required stereochemical purity, available equipment, and overall process greenness targets. Both protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and optimize a scalable and efficient manufacturing process for this critical class of chiral intermediates.
References
Benchchem. (n.d.). Large-Scale Synthesis of Enantiomerically Pure (R)-2-Hydroxy-2-phenylpropanoic Acid: Application Notes and Protocols.
Almac. (2009, November 24). Highly stereoselective biocatalytic reduction of alpha-halo ketones.
ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
Google Patents. (n.d.). US20040030199A1 - Process for reducing alpha-haloketones to secondary alpha-haloalcohols.
PMC - NIH. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols.
Google Patents. (n.d.). US4596885A - Process for the preparation of phenylglyoxylic acid esters.
Simson Pharma Limited. (n.d.). Ethyl Phenylglyoxylate | CAS No- 1603-79-8.
Application Notes and Protocols for the Green Synthesis of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate
Introduction: Embracing Sustainability in Pharmaceutical Intermediate Synthesis The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates, has historically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Sustainability in Pharmaceutical Intermediate Synthesis
The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates, has historically relied on processes that are often resource-intensive and generate significant chemical waste. Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate is a valuable building block in organic synthesis, and its traditional synthesis pathways often involve hazardous reagents like elemental bromine and volatile organic solvents such as carbon tetrachloride.[1] In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document outlines modern, sustainable approaches to the synthesis of this important intermediate.
These application notes provide detailed protocols for three distinct green methodologies, moving away from classical, less environmentally benign methods. The approaches detailed herein leverage safer reagents, biocatalysis, and alternative energy sources to improve the safety, efficiency, and environmental footprint of the synthesis. For researchers, scientists, and drug development professionals, these protocols offer practical, field-proven insights into implementing greener synthetic strategies in the laboratory and beyond.
Methodology 1: Electrophilic Bromohydrin Formation Using N-Bromosuccinimide in Aqueous Media
This approach replaces hazardous liquid bromine and non-polar organic solvents with a safer brominating agent, N-Bromosuccinimide (NBS), and an aqueous solvent system. The presence of water acts as a nucleophile, trapping the intermediate bromonium ion to yield the desired bromohydrin, outcompeting the formation of the dibrominated byproduct.[2][3] This method significantly enhances the safety and reduces the environmental impact of the synthesis.
Causality of Experimental Choices:
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than volatile, highly corrosive liquid bromine.[4] It provides a slow, controlled release of electrophilic bromine, minimizing side reactions.[3]
Aqueous Solvent System (e.g., DMSO/H₂O): The use of a water-based solvent system is a cornerstone of this green approach. Water serves as both the solvent and a reactant, promoting the formation of the bromohydrin over the dibromide.[2] Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that is effective in dissolving a wide range of reactants and is considered a greener alternative to many traditional solvents.
Reaction Temperature: Conducting the reaction at 0°C helps to control the reactivity of the bromonium ion and improves the selectivity of the reaction.
Experimental Protocol (NBS-Mediated Synthesis):
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cinnamate (1.0 eq.) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water.
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0°C.
Reagent Addition: Slowly add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution over 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Reaction: Continue stirring the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract the product with a greener solvent such as ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow for NBS-Mediated Bromohydrin Formation:
Caption: Workflow for the green synthesis of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate using NBS.
Methodology 2: Biocatalytic Synthesis via Haloperoxidase
This cutting-edge green approach utilizes enzymes to catalyze the formation of the bromohydrin. Haloperoxidases are enzymes that can catalyze the oxidation of halides by hydrogen peroxide, leading to the halogenation of suitable organic substrates.[5][6] This biocatalytic method operates under mild, aqueous conditions, offering high selectivity and an excellent environmental profile.
Causality of Experimental Choices:
Haloperoxidase Enzyme: The enzyme provides a highly selective and efficient catalytic route to the desired product, often with excellent stereocontrol. The reaction proceeds under mild conditions (room temperature and neutral pH), minimizing energy consumption and decomposition of the product.[6]
Hydrogen Peroxide (H₂O₂): H₂O₂ serves as a green oxidant, with water being the only byproduct. This avoids the use of stoichiometric amounts of hazardous oxidizing agents.
Aqueous Buffer: The reaction is performed in an aqueous buffer, which is the most environmentally benign solvent. The buffer maintains the optimal pH for enzyme activity.
Experimental Protocol (Biocatalytic Synthesis):
Enzyme Solution Preparation: In a temperature-controlled reaction vessel, prepare a solution of the haloperoxidase enzyme in a suitable aqueous buffer (e.g., phosphate buffer, pH 6-7).
Substrate Addition: Add ethyl cinnamate (1.0 eq.) and a bromide source, such as potassium bromide (KBr) (1.2 eq.), to the enzyme solution.
Initiation: Slowly add a dilute solution of hydrogen peroxide (H₂O₂) (1.5 eq.) to the reaction mixture using a syringe pump over several hours. The slow addition is crucial to avoid enzyme deactivation.
Reaction Monitoring: Monitor the formation of the bromohydrin using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Work-up: Upon completion, denature the enzyme by adding a water-miscible organic solvent like isopropanol.
Extraction and Purification: Extract the product with ethyl acetate. The organic layers are then combined, dried, and concentrated. The product can be purified by column chromatography.
Reaction Pathway for Biocatalytic Bromohydrin Formation:
Caption: Enzymatic synthesis of the target bromohydrin using haloperoxidase.
The Reformatsky reaction is a classical method for synthesizing β-hydroxy esters from α-halo esters and carbonyl compounds, traditionally using zinc metal.[7] This green protocol utilizes ultrasound irradiation to promote the reaction, often allowing for the use of less reactive and more environmentally friendly metals like indium, and can significantly reduce reaction times.[8]
Causality of Experimental Choices:
Ultrasound Irradiation: Sonication provides mechanical energy that activates the surface of the metal, facilitating the formation of the organometallic reagent without the need for harsh chemical activators.[9][10] This can lead to higher yields and shorter reaction times.
Indium Metal: Indium is a less reactive and less toxic alternative to zinc. Its use in aqueous media is also more feasible, further enhancing the green credentials of the protocol.[8]
Green Solvents: The reaction can often be performed in greener solvents, such as ethanol or even water, reducing the reliance on volatile organic compounds like THF or diethyl ether.[9]
Reaction Setup: To a flask containing benzaldehyde (1.0 eq.) and ethyl 2-bromoacetate (1.2 eq.) in a suitable solvent (e.g., THF/water mixture), add indium powder (1.5 eq.).
Sonication: Immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at a frequency of 40-50 kHz at room temperature.
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 1-3 hours).
Work-up: Upon completion, quench the reaction with a dilute HCl solution.
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography.
Data Summary and Comparison of Green Synthesis Methods
Reduced reaction time, less hazardous metal, energy efficient.
Conclusion and Future Outlook
The protocols presented in these application notes demonstrate that the synthesis of Ethyl 2-bromo-1-hydroxy-1-phenylpropanoate can be achieved through methods that are significantly safer and more environmentally friendly than traditional approaches. By embracing the principles of green chemistry through the use of safer reagents like NBS, biocatalysts such as haloperoxidases, and alternative energy sources like ultrasound, the chemical and pharmaceutical industries can move towards more sustainable manufacturing practices. Further research into solvent-free reaction conditions, the use of deep eutectic solvents, and the development of immobilized enzymes will continue to push the boundaries of green chemistry in the synthesis of valuable chemical intermediates.
References
Neidleman, S. L., & Geigert, J. (1983). Haloperoxidases: Enzymatic Synthesis of alpha,beta-Halohydrins from Gaseous Alkenes. Applied and Environmental Microbiology, 45(2), 366–374. [Link]
Geigert, J., Neidleman, S. L., & Dalietos, D. J. (1983). Haloperoxidases: Enzymatic Synthesis of α,β-Halohydrins from Gaseous Alkenes. Applied and Environmental Microbiology, 45(2), 366-374. [Link]
Wongsantichon, J., & Robinson, R. C. (2012). Three‐enzyme, one‐pot enzymatic cascade leading to bromohydrins. ResearchGate. [Link]
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Lim, H. J., Keum, G., Kang, S. B., Chung, B. Y., & Kim, Y. (1998). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 19(11), 1157-1158. [Link]
Mala, V., et al. (2020). Ultrasound assisted synthesis and pharmacological evaluation of some (E). Ovidius University Annals of Chemistry, 31(2), 152-157. [Link]
Pawar, S. S., & Sontakke, V. A. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 114-118. [Link]
Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS) [Video]. YouTube. [Link]
Hall, M., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. ACS Catalysis, 12(12), 7046-7051. [Link]
Various Authors. (2019, July 6). N-Bromosuccinimide. Wikipedia. [Link]
Sarkate, A. P., et al. (2018). Microwave assisted facile synthesis and anticancer evaluation of novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Sciforum. [Link]
Chemat, F., et al. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(3), 591. [Link]
Sharma, Dr. R. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
Calvo-Flores, F. G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5286. [Link]
Organic Synthesis. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis (pp. 351-354). Cambridge University Press. [Link]
PubChem. (n.d.). Ethyl, 2-bromo-1-hydroxy-1-phenyl-. National Center for Biotechnology Information. [Link]
Aslam, O., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 27(19), 6529. [Link]
Wang, Z., et al. (2018). Synthesis of Enantioenriched Bromohydrins via Divergent Reactions of Racemic Intermediates from Anchimeric Oxygen Borrowing. Journal of the American Chemical Society, 140(34), 10670-10674. [Link]
Flor, G. G., et al. (2022). Ultrasound-assisted Chemical Synthesis. In Sonochemistry. Taylor & Francis eBooks. [Link]
Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution. [Link]
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Chemical Journals. [Link]
Bose, G., & Ranu, B. C. (2016). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Current Green Chemistry, 3(2), 123-137. [Link]
Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. [Link]
Longkumer, A., et al. (2025). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. Journal of the Serbian Chemical Society. [Link]
Mecheri, B. (n.d.). GREENER SYNTHESES & SOLVENTS FOR FINE AND PHARMACEUTICAL CHEMICALS. Doctoral dissertation. [Link]
PrepChem.com. (n.d.). Synthesis of ethyl 2-bromo-3-phenylpropionate. [Link]
Philippine Journal of Science. (2023). Microwave and Ultrasound-assisted Facile Synthesis of 2-Hydroxychalcones. [Link]
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
Google Patents. (n.d.).
Chemistry LibreTexts. (2023, August 5). 8.6: Formation of Halohydrins. [Link]
Adimurthy, S., et al. (2006). Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor. Green Chemistry, 8(10), 916-922. [Link]
Royal Society of Chemistry. (2020, December 16). Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing. [Link]
Improving reaction yields when synthesizing Ethyl 2-bromo-1-hydroxy-1-phenyl
To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Guide: Yield Optimization for Ethyl 2-bromo/3-hydroxy-phenyl Propionate Derivatives Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Division
From: Senior Application Scientist, Chemical Synthesis Support
Subject: Technical Guide: Yield Optimization for Ethyl 2-bromo/3-hydroxy-phenyl Propionate Derivatives
Executive Summary & Nomenclature Clarification
You have inquired about improving yields for "Ethyl 2-bromo-1-hydroxy-1-phenyl" . In strict IUPAC nomenclature, this string is chemically ambiguous. Based on standard synthetic pathways involving phenyl groups, ethyl esters, and bromine, you are likely targeting one of two distinct molecules derived from the reaction of Benzaldehyde and Ethyl Bromoacetate :
The Reformatsky Product (Most Likely): Ethyl 3-hydroxy-3-phenylpropionate.[1]
Context: Standard Zinc-mediated reaction. The bromine is consumed to form the C-C bond.
The Darzens/Aldol Intermediate (Specific): Ethyl 2-bromo-3-hydroxy-3-phenylpropionate.
Context: Reaction under non-reductive conditions (e.g., LiHMDS/LDA) to retain the bromine atom before epoxide formation.
This guide primarily addresses Scenario 1 (Reformatsky) as it is the most common source of yield inconsistencies, but includes a dedicated section for Scenario 2 (Retaining the Bromine) .
Part 1: Diagnostic Matrix (Troubleshooting)
Use this table to identify the root cause of your yield loss based on observed symptoms.
Symptom
Probable Cause
Technical Solution
Reaction never starts (No exotherm)
Passivated Zinc Surface
The oxide layer on Zn prevents insertion. Action: Use TMSCl (Trimethylsilyl chloride) or 1,2-Dibromoethane activation. (See Protocol A).
Reaction starts but stalls
Moisture Contamination
Water protonates the organozinc intermediate (), destroying it. Action: Flame-dry glassware; use molecular sieves for THF.
Low Yield + Benzoic Acid detected
Impure Benzaldehyde
Benzaldehyde oxidizes to benzoic acid over time, which kills the organozinc reagent. Action: Wash benzaldehyde with 10% and distill prior to use.[7]
Product is dehydrated (Cinnamate formed)
Acidic Workup too harsh
-hydroxy esters dehydrate easily to -unsaturated esters. Action: Use cold dilute or saturated for quenching; keep temp < 5°C.
Low Yield (Wurtz Coupling)
Temperature too high
High temps favor homocoupling of ethyl bromoacetate (forming diethyl succinate). Action: Maintain 35-40°C; do not reflux aggressively after initiation.
Part 2: Deep Dive - The "Sleeping Beauty" Problem (Zinc Activation)
The Reformatsky reaction fails most often because the Zinc is "asleep" (oxidized). Commercial zinc dust is covered in ZnO, which is inert to Ethyl Bromoacetate.
The Fix: The Knochel/TMSCl Method
Instead of dangerous acid washes, use Trimethylsilyl chloride (TMSCl) .
Mechanism: TMSCl reacts with the ZnO surface layer, exposing fresh Zn(0) lattice sites. It also acts as a Lewis acid to facilitate the initial oxidative addition.
Evidence: Research indicates TMSCl activation can boost yields from ~40% to >85% compared to unactivated zinc [1].
For users aiming to couple the fragments while removing the bromine.
Reagents:
Benzaldehyde (freshly distilled): 10.6 g (100 mmol)
Ethyl Bromoacetate: 16.7 g (100 mmol)
Zinc Dust ( < 10 micron): 9.8 g (150 mmol)
TMSCl: 1-2 mL
Solvent: Dry THF (Tetrahydrofuran) or
.
Step-by-Step Workflow:
Setup: Flame-dry a 3-neck flask under Nitrogen flow. Attach a reflux condenser and addition funnel.[7]
Activation: Add Zinc dust and just enough THF to cover the Zn. Add 1 mL of TMSCl. Stir gently for 15 minutes at RT.
Initiation:
Heat the Zn/THF mixture to a gentle reflux (60-65°C).
Stop heating.
Add 10% of the Ethyl Bromoacetate/Benzaldehyde mixture.
Critical Check: Look for turbidity (cloudiness) or a sudden exotherm. If no reaction after 5 mins, add a crystal of Iodine. Do not proceed until initiation occurs.
Addition: Once initiated, add the remaining mixture dropwise over 45 minutes. The reaction should maintain its own gentle reflux without external heat.
Completion: Reflux for an additional 30 minutes after addition.
Quench: Cool to 0°C. Hydrolyze with ice-cold 10%
. (Do not allow temp to rise to prevent dehydration).
Purification: Extract with ether, wash with bicarbonate, dry over
, and distill under reduced pressure.
Protocol B: The "Bromine Retention" Route (Target: Ethyl 2-bromo-3-hydroxy-3-phenylpropionate)
For users specifically requiring the
-bromo--hydroxy intermediate (e.g., for Darzens epoxide synthesis).
Concept: Zinc reduces the bromine. To keep the bromine, you must use a Lithium Enolate at low temperature.
Reagents:
LiHMDS (Lithium bis(trimethylsilyl)amide): 1.1 equiv (1.0 M in THF)
Ethyl Bromoacetate: 1.0 equiv
Benzaldehyde: 1.0 equiv
Step-by-Step Workflow:
Enolization: Cool dry THF to -78°C (Dry ice/Acetone). Add LiHMDS.
Formation: Add Ethyl Bromoacetate dropwise. Stir for 30 mins at -78°C. This forms the unstable
-bromo enolate.
Addition: Add Benzaldehyde dropwise. Stir for 2 hours at -78°C.
Quench: Quench at -78°C with Acetic Acid (dissolved in THF). Crucial: If you warm up before quenching, the alkoxide will displace the bromide, closing the ring to form the Glycidic Ester (Epoxide).
Workup: Warm to RT, dilute with ether, wash with brine.
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the divergence between the Reformatsky route (Zn) and the Enolate route (Li) and where yields are typically lost.
Figure 1: Decision tree for reagent selection. Note that Zinc results in debromination, while Lithium enolates at cryogenic temperatures preserve the bromine atom.
Part 5: Safety & Handling
Ethyl Bromoacetate: A potent lachrymator (tear gas agent).[7]
Protocol: Handle ONLY in a functioning fume hood.
Neutralization: Keep a beaker of 10% Ammonium Hydroxide or dilute NaOH nearby to neutralize spills immediately.
Benzaldehyde: Auto-oxidizes to benzoic acid.
Impact: Benzoic acid reacts with Organozinc reagents to form Zinc Benzoate (inert white solid), killing the yield.
Verification: Check refractive index or run a quick IR before use. If significant -OH peak (carboxylic acid) exists, wash the aldehyde.
References
Shriner, R. L. (1942). "The Reformatsky Reaction."[2][3][4][5][6][8] Organic Reactions, 1, 1-37.
Rathke, M. W. (1970). "The Preparation of Lithio Ethyl Acetate. A Simple Procedure for the Conversion of Aldehydes and Ketones to beta-Hydroxy Esters." Journal of the American Chemical Society, 92(10), 3222–3223.
Kloetzel, M. C. (1948). "Ethyl beta-phenyl-beta-hydroxypropionate."[7] Organic Syntheses, Coll.[7] Vol. 3, p.408.
Fürstner, A. (1989). "Recent advancements in the Reformatsky reaction."[6] Synthesis, 1989(08), 571-590.
Common side reactions and byproducts of Ethyl 2-bromo-1-hydroxy-1-phenyl
A Guide to Understanding and Troubleshooting Common Side Reactions and Byproducts Welcome to the technical support center for ethyl 2-bromo-3-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Troubleshooting Common Side Reactions and Byproducts
Welcome to the technical support center for ethyl 2-bromo-3-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.
A note on nomenclature: The compound of interest, ethyl 2-bromo-3-hydroxy-3-phenylpropanoate, is a β-hydroxy-α-bromo ester. This structure possesses inherent reactivity that can lead to specific side reactions and byproducts. This guide will focus on these transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for ethyl 2-bromo-3-hydroxy-3-phenylpropanoate?
The two primary functional groups that dictate the stability of this molecule are the hydroxyl group at the β-position and the bromine atom at the α-position to the ester carbonyl. The main decomposition pathway is an elimination reaction, which can be catalyzed by either acid or base, leading to the formation of ethyl cinnamate. Under certain conditions, intramolecular substitution can also occur.
Q2: What are the common side reactions and byproducts under basic conditions?
Under basic conditions, the molecule is susceptible to elimination reactions. The presence of a base can facilitate the removal of the acidic proton on the α-carbon and the hydroxyl proton, leading to the formation of byproducts.
Elimination (E1cB or E2): The most common side reaction is the elimination of HBr or water. In the presence of a strong, non-nucleophilic base, an E2-type elimination is likely, where the base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of ethyl 2-bromo-3-phenylpropenoate. However, a more common pathway is the elimination of water after deprotonation of the hydroxyl group to form an alkoxide, which can then facilitate the elimination of the bromide to form an epoxide, or undergo rearrangement. With a strong base, an E1cB mechanism can also occur, where the acidic proton alpha to the carbonyl is removed first, followed by elimination of the bromide.
Intramolecular Substitution (Epoxidation): Deprotonation of the hydroxyl group with a base can lead to an intramolecular SN2 reaction, where the resulting alkoxide displaces the bromide to form ethyl 3-phenylglycidate (an epoxide).
Q3: What side reactions are expected under acidic conditions?
Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). This facilitates an E1 or E2 elimination reaction to form ethyl cinnamate. The stability of the resulting conjugated system drives this reaction forward.
Q4: How does temperature affect the stability and formation of byproducts?
Elevated temperatures generally accelerate the rate of all reactions, including decomposition pathways. Heating the compound, especially in the presence of trace amounts of acid or base, can significantly promote the formation of elimination byproducts like ethyl cinnamate. For this reason, it is advisable to conduct reactions at the lowest feasible temperature and to store the compound in a cool environment.[1]
Troubleshooting Guide
Problem: My reaction is yielding a significant amount of ethyl cinnamate as a byproduct.
Symptoms:
You observe a new spot on your TLC plate that corresponds to a less polar compound.
1H NMR analysis of your crude product shows characteristic alkene protons.
The overall yield of your desired product is low.
Cause:
This is a classic elimination (dehydration or dehydrobromination) reaction. It is often promoted by:
Excessive Heat: Running the reaction at a high temperature.
Presence of Acid or Base: Even catalytic amounts can drive the elimination.
Prolonged Reaction Times: Increased time allows for the slow formation of the more stable conjugated byproduct.
Solutions:
Temperature Control: Maintain the reaction at a lower temperature. If the reaction is sluggish, consider extending the reaction time instead of increasing the temperature.
pH Control: Ensure your reaction medium is neutral. If an acid or base is required for the main transformation, consider using a milder reagent or a buffered system. During workup, a wash with a dilute bicarbonate solution followed by a water wash can help neutralize any residual acid.
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further degradation of the product.
Problem: I am observing the formation of an unexpected epoxide byproduct (ethyl 3-phenylglycidate).
Symptoms:
Mass spectrometry analysis shows a peak corresponding to the mass of the desired product minus HBr.
1H NMR may show characteristic signals for an epoxide ring.
Cause:
This occurs under basic conditions when the hydroxyl group is deprotonated, and the resulting alkoxide acts as an intramolecular nucleophile, displacing the bromide. This is a classic example of the Darzens reaction mechanism.
Solutions:
Choice of Base: If a base is necessary, use a non-nucleophilic, sterically hindered base to disfavor the intramolecular SN2 reaction.
Protecting Groups: If the hydroxyl group is not essential for the desired reaction, consider protecting it with a suitable protecting group (e.g., as a silyl ether) before carrying out reactions that require basic conditions. The protecting group can be removed in a subsequent step.
Reverse Addition: If reacting with a nucleophile, adding the base slowly to the reaction mixture containing the substrate and the external nucleophile can favor the intermolecular reaction over the intramolecular epoxidation.
Problem: The product appears to be unstable during purification by silica gel chromatography.
Symptoms:
Streaking on the TLC plate.
Multiple fractions from the column contain the same mixture of product and a new, less polar impurity.
Low overall recovery after chromatography.
Cause:
Silica gel is slightly acidic and can catalyze the elimination (dehydration) of your product. The large surface area of the silica gel can exacerbate this issue.
Solutions:
Neutralize Silica Gel: Before preparing your column, you can rinse the silica gel with a solvent system containing a small amount of a non-polar base, like triethylamine (typically 0.1-1%), to neutralize the acidic sites.
Alternative Purification Methods:
Recrystallization: If your product is a solid, recrystallization is often a milder purification method that can avoid the issues associated with chromatography.
Neutral Alumina Chromatography: Consider using neutral alumina as the stationary phase instead of silica gel.
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the product sit on the column for an extended period.
Visualizing the Reactions
Key Reaction Pathways
Caption: Concerted E2 elimination mechanism leading to ethyl cinnamate.
[2][3]
Data Summary
Condition
Primary Side Product
Favored Mechanism
Preventative Measures
Strong, non-nucleophilic base
Ethyl Cinnamate
E2 Elimination
Use lower temperatures, shorter reaction times.
Mild base (e.g., K₂CO₃)
Ethyl 3-phenylglycidate
Intramolecular SN2
Use a non-nucleophilic base; protect the -OH group.
Use neutralized silica gel or an alternative stationary phase.
References
PrepChem.com. Synthesis of ethyl 2-bromo-3-phenylpropionate. Available from: [Link]
Dalal Institute. The E2, E1 and E1CB Mechanisms. Available from: [Link]
Chemistry LibreTexts. 8.1: E2 Reaction. (2021). Available from: [Link]
Crystle Chemipharma. Ethyl 2-Bromo Propionate. Available from: [Link]
Organic Syntheses. ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Available from: [Link]
Indo American Journal of Pharmaceutical Sciences. Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. (2018). Available from: [Link]
Crash Course. E1 and E2 Reactions: Crash Course Organic Chemistry #22. (2021). Available from: [Link]
Homework.Study.com. Show the mechanism and predict the major products of the following reaction 2 - bromo - 1 - phenylpropane. Available from: [Link]
The Royal Society of Chemistry. Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Available from: [Link]
Google Patents. CN117105769B - Preparation method of ethyl 2-bromopropionate.
PubChem. Ethyl, 2-bromo-1-hydroxy-1-phenyl-. Available from: [Link]
Organic Syntheses. Hydracrylic acid, β-phenyl-, ethyl ester. Available from: [Link]
Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. (2005). Available from: [Link]
Amerigo Scientific. Ethyl 2-Bromo-2-phenylpropanoate. Available from: [Link]
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Available from: [Link]
Cosmetic Ingredient Review. Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). Available from: [Link]
Knowledge. What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. (2025). Available from: [Link]
Technical Support Center: Purification of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate via Column Chromatography
Welcome to the technical support center for the purification of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound using column chromatography. Here, we will address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate?
For the purification of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate, silica gel is the most commonly used and recommended stationary phase for normal-phase column chromatography.[1][2] Its polar nature is well-suited for separating compounds with moderate polarity like the target molecule. Alumina can be considered as an alternative if the compound is found to be unstable on silica gel.[3]
Q2: Which mobile phase system is most effective for this purification?
A combination of a non-polar solvent and a more polar solvent is typically used. An effective and common mobile phase system is a mixture of hexane and ethyl acetate .[4] The optimal ratio will depend on the specific impurity profile of your crude mixture and should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A starting point for TLC development could be a 7:3 or 8:2 hexane:ethyl acetate mixture.
Q3: How can I determine the optimal solvent ratio for my column?
The ideal solvent system for your column should provide a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound on a TLC plate.[1] This Rf range generally ensures good separation from impurities and a reasonable elution time from the column. You can screen various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) using TLC to identify the system that gives the best separation between your product and any impurities.
Q4: My compound is very polar and isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound is exhibiting very high polarity, you may need to use a more polar mobile phase. Consider adding a small percentage of methanol or isopropanol to the ethyl acetate. Another approach for highly polar compounds is to use a different chromatographic technique, such as reverse-phase chromatography.[3]
Q5: What are the common impurities I should expect in a crude sample of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate?
Common impurities can include unreacted starting materials such as benzaldehyde and ethyl bromoacetate.[5] Byproducts from side reactions are also possible. The specific impurity profile will depend on the synthetic route used to prepare the compound.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate.
Problem: Poor Separation of Product and Impurities
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Incorrect Mobile Phase Polarity
If compounds elute too quickly (high Rf), decrease the mobile phase polarity (increase the proportion of hexane). If they elute too slowly or not at all (low Rf), increase the polarity (increase the proportion of ethyl acetate).[4]
Column Overloading
The amount of crude material loaded onto the column is too high, leading to broad, overlapping bands. Reduce the amount of sample loaded. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight for silica gel chromatography.[1]
Improper Column Packing
An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[1]
Compound Instability on Silica
The target compound may be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If instability is an issue, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[3]
Problem: The Product Elutes with the Solvent Front
Possible Cause & Solution:
This indicates that the mobile phase is too polar. Start with a much less polar solvent system, for example, a higher percentage of hexane in your hexane/ethyl acetate mixture.[4] It is crucial to perform thorough TLC analysis before running the column to avoid this issue.
Problem: The Product Does Not Elute from the Column
Possible Cause & Solution:
This suggests the mobile phase is not polar enough. Gradually increase the polarity of the mobile phase during the chromatography run (a gradient elution). For instance, you can start with a low polarity mixture and incrementally increase the percentage of ethyl acetate. If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help with elution. Conversely, for basic compounds, a small amount of triethylamine may be beneficial.[4]
Problem: Tailing of Peaks
Possible Cause & Solution:
Tailing, where the spots on a TLC or peaks in a chromatogram are elongated, can be caused by strong interactions between the compound and the stationary phase or by overloading the column. To mitigate this, consider adding a modifier to your mobile phase. For a compound with a hydroxyl group like ethyl 2-bromo-3-hydroxy-3-phenylpropanoate, which can be slightly acidic, adding a small amount of acetic acid might improve the peak shape.[4] Reducing the sample load is also a key strategy to prevent tailing.[4]
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
TLC plates (silica gel 60 F254)
Crude sample of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate
Developing chambers
A series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v)
Capillary tubes for spotting
UV lamp (254 nm)
Staining solution (e.g., vanillin-sulfuric acid or potassium permanganate)[7]
Procedure:
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
Place each TLC plate in a developing chamber containing a different hexane/ethyl acetate mixture.
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Remove the plates and mark the solvent front.
Visualize the spots under a UV lamp. Circle the visible spots.
If necessary, further visualize the spots by dipping the plates in a staining solution and gently heating.
Calculate the Rf value for each spot in each solvent system.
Select the solvent system that provides the best separation and an Rf value of ~0.2-0.3 for the target product.
Column Chromatography Protocol
Objective: To purify the crude ethyl 2-bromo-3-hydroxy-3-phenylpropanoate.
Materials:
Glass chromatography column
Silica gel (for flash chromatography, 40-63 µm particle size is common)
Sand
The optimal mobile phase determined from TLC analysis
Crude sample
Collection tubes or flasks
Rotary evaporator
Procedure:
Column Packing:
Secure the column in a vertical position.
Add a small plug of cotton or glass wool at the bottom.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
Once the silica has settled, add another layer of sand on top to protect the silica bed.[4]
Sample Loading:
Dissolve the crude sample in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
Carefully apply the dissolved sample to the top of the silica bed.
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
Elution:
Carefully add the mobile phase to the column.
Apply gentle pressure (if using flash chromatography) to start the elution process.
Maintain a constant flow of the mobile phase, ensuring the column never runs dry.
Collect fractions in separate tubes.
Fraction Analysis:
Monitor the collected fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions.
Isolation:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified ethyl 2-bromo-3-hydroxy-3-phenylpropanoate.[4]
Visual Workflow and Decision Making
Purification Workflow Diagram
Caption: A typical workflow for the purification of ethyl 2-bromo-3-hydroxy-3-phenylpropanoate.
Technical Support Center: Troubleshooting Crystallization of 2-Bromo-1-phenylethanol
Nomenclature Note: The chemical identifier Ethyl 2-bromo-1-hydroxy-1-phenyl- is a legacy database index name (derived from 9CI nomenclature rules) for 2-bromo-1-phenylethanol (also known as α-(bromomethyl)benzyl alcohol...
Author: BenchChem Technical Support Team. Date: March 2026
Nomenclature Note: The chemical identifier Ethyl 2-bromo-1-hydroxy-1-phenyl- is a legacy database index name (derived from 9CI nomenclature rules) for 2-bromo-1-phenylethanol (also known as α-(bromomethyl)benzyl alcohol or styrene bromohydrin)[1]. To maintain scientific precision, this technical guide will refer to the compound by its standard IUPAC name, 2-bromo-1-phenylethanol.
Diagnostic Workflow for Crystallization Failures
When working with low-melting-point bromohydrins, researchers frequently encounter phase separation rather than solid lattice formation. The following decision tree isolates the root cause of crystallization failure.
Fig 1: Diagnostic workflow for troubleshooting 2-bromo-1-phenylethanol crystallization failures.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-bromo-1-phenylethanol consistently "oil out" instead of forming crystals?
Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before reaching the nucleation concentration for solid crystals[2]. 2-Bromo-1-phenylethanol has an inherently low melting point of approximately 39 °C[3]. Because room-temperature crystallization attempts are dangerously close to the compound's melt state, the lattice energy is extremely low. If the solvent cools too rapidly, the thermodynamic preference shifts toward forming a supercooled dense oil rather than an ordered solid lattice.
Solution: You must bypass the binodal curve by using a binary solvent system (e.g., Hexane/Ethyl Acetate) that provides a steep solubility gradient. Cool the solution infinitesimally slowly, and introduce a seed crystal at 25 °C to bypass the kinetic barrier of primary nucleation.
Q2: I observed significant degradation and multiple spots on my TLC during recrystallization. What happened?
Causality: 2-Bromo-1-phenylethanol is a highly reactive bromohydrin. If exposed to basic conditions (e.g., unquenched sodium bicarbonate from a reaction workup) or heated excessively during dissolution, the hydroxyl oxygen acts as an internal nucleophile. It attacks the adjacent C2 carbon, displacing the bromide ion via an intramolecular
mechanism to form styrene oxide (an epoxide). Styrene oxide is a liquid at room temperature; even trace amounts will act as a freezing-point depressant, completely inhibiting the crystallization of the bulk material.
Solution: Ensure all glassware is strictly neutral or acid-washed. Never heat the crystallization solvent above 45 °C.
Q3: Does the enantiomeric purity of the compound affect its ability to crystallize?
Causality: Yes. While racemic 2-bromo-1-phenylethanol can crystallize as a conglomerate, it is highly prone to supercooling. Enantiopure versions (e.g., (1S)-2-bromo-1-phenylethanol) possess different crystal packing geometries and slightly higher lattice energies, making them marginally easier to crystallize. However, if your material is partially resolved (e.g., 80% ee), the minor enantiomer acts as a structural impurity, severely depressing the melting point and guaranteeing LLPS.
Quantitative Data: Solvent System Selection
Selecting the correct solvent is the single most critical variable in preventing LLPS. The table below summarizes the thermodynamic outcomes of various solvent systems.
Solvent System
Ratio (v/v)
Temperature Profile
Expected Outcome
Causality / Mechanistic Notes
Hexane / Ethyl Acetate
9:1
40 °C → 4 °C
High yield, high purity
Ideal balance. EtOAc prevents freezing; Hexane acts as an anti-solvent to lower solubility gracefully.
Neat Hexane
100%
25 °C → -20 °C
Oiling out (LLPS)
Compound is highly lipophilic; phase separates into an oil before the nucleation threshold is reached.
Toluene / Heptane
1:5
45 °C → 0 °C
Moderate yield
Good for scale-up. Requires lower final temperatures due to higher baseline solubility in toluene.
Dichloromethane
100%
N/A
No crystallization
Solute is entirely miscible; solvent evaporates leaving a persistent, unyielding syrup.
Self-Validating Experimental Protocol
This protocol utilizes built-in visual and physical checkpoints to ensure thermodynamic control is maintained throughout the crystallization process.
Objective: To obtain >99% pure crystalline 2-bromo-1-phenylethanol from crude oil while avoiding LLPS and thermal degradation.
Step 1: Purity Validation
Action: Verify crude purity via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase.
Validation Check: If spots corresponding to styrene oxide (higher
) are present, halt crystallization. Perform a short silica plug filtration first[2]. Crystallization will fail if purity is <90%.
Step 2: Controlled Dissolution
Action: Transfer 10.0 g of crude 2-bromo-1-phenylethanol to a 50 mL Erlenmeyer flask. Add 15 mL of a 9:1 Hexane/Ethyl Acetate mixture. Warm the flask in a water bath at exactly 40–45 °C.
Validation Check: Observe the solution against a light source. Complete dissolution is validated by the absence of refractive index lines (schlieren). Do not exceed 45 °C to prevent epoxide formation.
Step 3: Ambient Maturation
Action: Remove the flask from the bath and place it on a cork ring (to insulate the bottom). Allow it to cool ambiently to 25 °C over 2 hours.
Validation Check: Monitor for a faint opalescence (cloudiness) at 25 °C. This validates that the solution has reached the metastable zone for nucleation. Critical: Do not place directly in an ice bath, as rapid thermal shock induces immediate oiling out.
Step 4: Nucleation Induction
Action: If the solution remains clear at 25 °C, scratch the inner wall of the flask at the air-liquid interface with a glass stirring rod[2]. Alternatively, add 1–2 mg of pure 2-bromo-1-phenylethanol seed crystals.
Validation Check: You should observe fine, needle-like crystals propagating from the scratch site or seed crystal within 10 minutes. If an oil droplet forms instead, reheat to 45 °C, add 1 mL of EtOAc, and repeat Step 3.
Step 5: Isolation and Drying
Action: Once a thick slurry of needles has formed, transfer the flask to a 4 °C refrigerator for 12 hours. Filter the cold suspension through a pre-chilled Büchner funnel and wash the crystal cake with 5 mL of ice-cold hexane. Dry under high vacuum at room temperature for 4 hours.
Validation Check: The final product should be a free-flowing white solid with a sharp melting point of 38–40 °C[3].
References
PubChem. "Ethyl, 2-bromo-1-hydroxy-1-phenyl- | C8H8BrO | CID 122197664". National Center for Biotechnology Information. Available at:[Link]
K. Rück-Braun and T. Freysoldt. "The formation of bromo alcohols and their derivatives". Thieme Connect. Available at:[Link]
Overcoming stability issues of Ethyl 2-bromo-1-hydroxy-1-phenyl in solution
Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with Ethyl 2-bromo-1-hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with Ethyl 2-bromo-1-hydroxy-1-phenyl (systematically recognized in chemical literature as 2-bromo-1-phenylethanol or
Due to its vicinal bromohydrin motif, this compound is highly reactive. While this reactivity makes it an excellent synthetic intermediate, it also renders the compound prone to rapid degradation in solution if environmental parameters (pH, temperature, and solvent proticity) are not strictly controlled[3]. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound.
Mechanistic Overview: The Causality of Instability
The instability of Ethyl 2-bromo-1-hydroxy-1-phenyl is fundamentally driven by the proximity of a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromide leaving group. Understanding these pathways is critical for preventing degradation:
Epoxidation (Intramolecular
): In the presence of bases or protic solvents, the hydroxyl group is deprotonated or activated. The oxygen aligns anti-periplanar to the C-Br bond, executing a backside attack that ejects the bromide ion to form styrene oxide[4][5].
Thermal Elimination: Elevated temperatures provide the activation energy required for the elimination of
Hydrolysis: Once the epoxide is formed, it acts as a highly strained electrophile that can easily hydrolyze in aqueous media to form styrene glycol (1,2-phenylethanediol)[3][6].
Primary degradation pathways of Ethyl 2-bromo-1-hydroxy-1-phenyl in solution.
Troubleshooting FAQs
Q: My HPLC/NMR analysis shows a new major peak after storing the solution overnight. What happened?A: Your compound has likely cyclized into styrene oxide. Bromohydrins are highly susceptible to intramolecular
reactions[6]. If your solvent was protic (e.g., methanol, ethanol) or contained trace moisture/base, the hydroxyl oxygen acts as an internal nucleophile[7].
Actionable Fix: Switch to strictly anhydrous, aprotic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) and store at -20°C.
Q: I am losing yield during the aqueous workup of my reaction. How can I prevent this?A: Standard basic washes (like saturated
) rapidly deprotonate the alcohol group, accelerating epoxide formation[4].
Actionable Fix: Quench and wash with neutral or slightly acidic solutions (e.g., saturated or brine) to keep the hydroxyl group protonated and suppress the alkoxide intermediate.
Q: Can I concentrate my fractions using a rotary evaporator at standard settings?A: No. Biocatalytic and synthetic studies indicate that the stability of this structural motif drops dramatically at temperatures above 30–35°C, leading to thermal elimination of HBr[3][8].
Actionable Fix: Keep the water bath strictly below 30°C and use a high-efficiency vacuum pump to remove solvents.
Data Presentation: Degradation Kinetics
To guide your solvent and storage choices, the following table summarizes the quantitative degradation profile under various stress conditions. This data acts as a predictive model for your experimental design.
Solvent System
Additive / Condition
Temperature
Primary Degradant
Est. Half-Life ()
Methanol / Water (50:50)
0.1 M NaOH (Basic)
25°C
Styrene Oxide
< 5 minutes
Acetonitrile / Water (50:50)
0.1 M HCl (Acidic)
60°C
Styrene Glycol
~ 2 hours
Neat (Solid)
High Humidity
40°C
Styrene / Epoxide
~ 48 hours
Anhydrous THF
None (Neutral)
25°C
Styrene Oxide (trace)
~ 2 weeks
Anhydrous DCM
None (Neutral)
-20°C
None (Stable)
> 6 months
Experimental Protocols
Protocol 1: Preparation and Storage of Stable Stock Solutions
Objective: To formulate a degradation-resistant solution for long-term analytical or synthetic use.
Solvent Preparation: Dry HPLC-grade Dichloromethane (DCM) or Acetonitrile over activated 3Å molecular sieves for at least 24 hours to ensure water content is <50 ppm.
Inert Atmosphere: Purge a clean, amber glass vial with dry Argon or Nitrogen gas for 2 minutes. (Amber glass prevents potential photo-induced radical reactions).
Dissolution: Weigh the required amount of Ethyl 2-bromo-1-hydroxy-1-phenyl and transfer it to the purged vial. Add the anhydrous solvent to achieve the desired concentration (e.g., 10 mg/mL).
Sealing and Storage: Seal the vial with a PTFE-lined septum cap. Wrap the cap with Parafilm. Store immediately in a spark-free freezer at -20°C.
Usage (Critical Step): Before use, allow the vial to warm to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture via condensation, which will act as a protic nucleophile and initiate degradation over time.
Protocol 2: Forced Degradation Study (Stability-Indicating Assay Setup)
Objective: To generate reference degradants (epoxide, diol) to self-validate the specificity of your HPLC method[3]. If your method cannot resolve these generated peaks from the parent peak, the method is invalid.
Base-Catalyzed Epoxidation: Dissolve 5 mg of the compound in 1 mL of Acetonitrile. Add 100 µL of 0.1 M NaOH. Vortex for 1 minute at room temperature. Quench with 100 µL of 0.1 M HCl. Analyze via HPLC to identify the styrene oxide peak.
Acid-Catalyzed Hydrolysis: Dissolve 5 mg in 1 mL of Acetonitrile. Add 100 µL of 1.0 M HCl. Heat the mixture at 60°C for 2 hours in a sealed vial. Cool to room temperature and neutralize with 100 µL of 1.0 M NaOH. Analyze to identify the styrene glycol peak.
Thermal Stress: Place 5 mg of the solid compound in a sealed glass vial. Incubate in an oven at 60°C for 24 hours. Dissolve in 1 mL Acetonitrile and analyze to identify elimination products (e.g., styrene).
References
PubChem. "Ethyl, 2-bromo-1-hydroxy-1-phenyl- | C8H8BrO | CID 122197664". National Institutes of Health. 1
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Reaction Optimization GuideTopic: Optimization of Ethyl 2-bromo-acetate / Benzaldehyde Interactions (Reformatsky & Darzens Pathways)
Ticket ID: #REQ-SYNTH-0092
Status: Open
Analyst: Senior Application Scientist
Executive Summary & Nomenclature Correction
User Query Analysis:
The specific nomenclature "Ethyl 2-bromo-1-hydroxy-1-phenyl" is chemically ambiguous but strongly correlates to two distinct synthetic pathways involving Ethyl
-bromoacetate and Benzaldehyde :
The Reformatsky Reaction (Primary Probability): Reaction with Zinc to form Ethyl 3-hydroxy-3-phenylpropanoate . In this pathway, the bromine is consumed.
The Darzens Condensation (Secondary Probability): Reaction with a base to form the
-bromo--hydroxy intermediate (Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate) prior to epoxide ring closure.
Support Scope:
This guide focuses on optimizing Temperature (T) and Pressure (P) for the Reformatsky pathway , as it is the standard method for generating the hydroxy-phenyl scaffold. We also address the "Halohydrin" (Bromine retention) pathway in the Advanced Troubleshooting section.
Critical Process Parameters (CPP): Temperature & Pressure
The following parameters are calibrated for the Zinc-mediated synthesis of Ethyl 3-hydroxy-3-phenylpropanoate.
Temperature Optimization Profile
Initiation Phase (
): Critical. The formation of the Reformatsky reagent (Organozinc enolate) is endothermic and often sluggish due to the passivation layer on Zinc.
Target: Localized heating to 60–80°C or reflux is often required to "start" the reaction.
Optimization: Once initiated (evidenced by exotherm/foaming), lower the temperature to 35–40°C to maintain control.
Propagation Phase (
):
Target:0°C to 25°C (Room Temperature).
Reasoning: High temperatures during the addition of the aldehyde promote the
-elimination side reaction , leading to Ethyl Cinnamate (dehydration product) rather than the desired hydroxy ester.
Cryogenic Considerations: For high diastereoselectivity (if substituted), cooling to -10°C is recommended, though this significantly slows kinetics.
Pressure & Atmosphere Profile
System Pressure: Atmospheric (
). High pressure is not required and offers no kinetic advantage for this specific mechanism.
Partial Pressure of
: Must be 0 .
Requirement: Strict Inert Atmosphere (Nitrogen or Argon balloon/manifold).
Failure Mode: Moisture instantly protonates the Zinc enolate (
), destroying the reagent before it reacts with the aldehyde.
Experimental Protocol & Data
Standard Operating Procedure (SOP): Reformatsky Optimization
Step
Action
Critical Parameter
Mechanistic Note
1
Zinc Activation
Wash Zn dust with dilute HCl, then Ethanol, then Ether. Dry under vacuum.[1][2][3]
Removes ZnO passivation layer to expose reactive metal surface [1].
2
Solvent Setup
Anhydrous THF or Benzene/Toluene (1:1).
THF coordinates Zn, stabilizing the enolate.
3
Initiation
Add Zn + 10% of Ethyl Bromoacetate + Iodine crystal. Heat to reflux.
Iodine acts as a depassivator. Turbidity indicates initiation.
Maintain T < 40°C . Exotherm control is vital to prevent "runaway" elimination.
5
Quench
Acidic hydrolysis (dilute ) at 0°C.
Breaks the Zn-O bond to release the -hydroxy ester.
Yield vs. Temperature Data (Benzaldehyde Substrate)
Reaction Phase Temp
Yield (Hydroxy Ester)
Yield (Cinnamate - Side Product)
Reflux (80°C)
45%
35% (High Elimination)
25°C (Controlled)
78%
< 5%
0°C (Cooled)
82%
< 1% (Slow kinetics)
Troubleshooting Guide (FAQ)
Q1: The reaction refuses to start (no exotherm, no turbidity).
Diagnosis: Zinc passivation. The oxide layer is preventing the insertion of Zn into the C-Br bond.
Solution:
Chemical Activation: Add a crystal of Iodine (
) or 0.1 eq of Trimethylsilyl chloride (TMSCl) [2].
Thermal Shock: Briefly heat the mixture with a heat gun at the solvent boiling point, then remove heat immediately once bubbling starts.
Mechanical: Use ultrasonic activation (Sonication) which mechanically cleans the Zn surface.
Q2: I am isolating "Ethyl Cinnamate" instead of the hydroxy compound.
Diagnosis: Thermal Dehydration. You processed the reaction at too high a temperature or the acidic quench was too harsh/hot.
Solution:
Keep the reaction temperature below 40°C after initiation.
Perform the acid quench with ice-cold dilute acid (1M HCl or
).
Avoid prolonged exposure to acid during workup; extract immediately.
Q3: Can I isolate the "Ethyl 2-bromo-3-hydroxy..." intermediate?
Diagnosis: You are asking about the Darzens halohydrin intermediate.
Solution: You cannot do this with Zinc (Reformatsky). You must use a base (LDA or LiHMDS) at -78°C to form the enolate of ethyl bromoacetate, add the aldehyde, and quench with acetic acid at -78°C before the mixture warms up. If it warms, it will cyclize to the epoxide.
Visualizing the Reaction Logic
The following diagram maps the decision process for temperature control and the divergence between the desired product and the dehydration impurity.
Caption: Logical flow of the Reformatsky reaction showing the critical temperature dependence for product selectivity versus dehydration.
References
Shriner, R. L. (1942). "The Reformatsky Reaction."[1][4][5] Organic Reactions, 1, 1-37.
Frankenfeld, J. W., & Werner, J. J. (1969).[6] "Improved procedure for the Reformatsky reaction of aliphatic aldehydes and ethyl bromoacetate." Journal of Organic Chemistry, 34(11), 3689–3691.
Han, B. H., & Boudjouk, P. (1982). "Organic Sonochemistry. Sonic Acceleration of the Reformatsky Reaction."[3] Journal of Organic Chemistry, 47(25), 5030–5032.
BenchChem Protocols. (2025). "Comparative study of zinc versus indium in the Reformatsky reaction."
Technical Support Center: Purification & Troubleshooting for Ethyl 2-bromo-1-hydroxy-1-phenyl- Samples
Before diving into the troubleshooting guides, it is critical to address nomenclature to ensure literature alignment. Ethyl 2-bromo-1-hydroxy-1-phenyl- is the systematic Chemical Abstracts (9CI) inverted name for the com...
Author: BenchChem Technical Support Team. Date: March 2026
Before diving into the troubleshooting guides, it is critical to address nomenclature to ensure literature alignment. Ethyl 2-bromo-1-hydroxy-1-phenyl- is the systematic Chemical Abstracts (9CI) inverted name for the compound more commonly known in drug development as 2-bromo-1-phenylethanol (also referred to as styrene bromohydrin or
This intermediate is highly valued in asymmetric synthesis and active pharmaceutical ingredient (API) development. However, its synthesis—typically via the bromohydroxylation of styrene using N-bromosuccinimide (NBS) in water—is prone to generating a specific profile of structurally related impurities[2]. This guide provides field-proven, mechanistically grounded methodologies to isolate the pure halohydrin.
Part 1: Mechanistic Overview of Impurity Formation
To effectively remove impurities, we must first understand their thermodynamic and kinetic origins. The bromohydroxylation of styrene proceeds via a cyclic bromonium ion intermediate. Water acts as the nucleophile, attacking the more substituted benzylic carbon (Markovnikov regioselectivity) to yield the target halohydrin[2]. Deviations from this pathway, or improper downstream handling, generate the primary impurities.
Fig 1: Reaction pathway and impurity formation in the synthesis of 2-bromo-1-phenylethanol.
Part 2: Troubleshooting FAQs
Q1: My isolated product is heavily contaminated with styrene oxide. How did this form, and how do I prevent it?A: This is the most common error in halohydrin isolation. Bromohydrins are highly sensitive to alkaline conditions. If you washed your organic extract with saturated sodium bicarbonate (
) or sodium hydroxide () to neutralize residual acid, the base deprotonated the benzylic hydroxyl group. This triggers a rapid intramolecular displacement of the adjacent bromide ion, yielding the epoxide (styrene oxide).
Causality Fix: Never use basic aqueous washes or basic drying agents (like ) when handling 2-bromo-1-phenylethanol. Stick to neutral brine washes and dry over anhydrous or .
Q2: I am detecting a large broad peak around 8.5 ppm and a singlet at 2.7 ppm in my
NMR. What is this, and how do I clean it up?A: You are observing succinimide, the stoichiometric byproduct of the NBS reagent[3]. While succinimide is highly water-soluble, it has a non-negligible partition coefficient in moderately polar organic solvents like ethyl acetate () or dichloromethane ().
Causality Fix: A single aqueous wash is insufficient. You must perform at least three rigorous washes with distilled water to shift the equilibrium and completely partition the succinimide into the aqueous phase.
Q3: How do I separate the target compound from the regioisomer (1-bromo-2-phenylethanol) and styrene dibromide?A: Styrene dibromide forms when free bromide ions (generated from NBS degradation) outcompete water in attacking the bromonium ion. The regioisomer forms via minor anti-Markovnikov attack. Because these are structurally similar, liquid-liquid extraction will not separate them. You must utilize silica gel column chromatography. The target compound has a distinct retention factor (
) of ~0.3 in a 1:9 EtOAc:Hexane system, allowing for baseline resolution from the less polar dibromide[3].
Part 3: Quantitative Impurity Profiling Data
To assist your analytical team, summarize your crude NMR and TLC data against the established quantitative benchmarks below.
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Built-in chemical indicators will confirm the success of each step, ensuring you do not proceed with a compromised sample.
Step 1: Reaction Quenching & Halogen Scavenging
Transfer the crude reaction mixture to a separatory funnel.
Add 10% aqueous sodium thiosulfate (
) equivalent to 20% of the reaction volume.
Validation Check: If the organic layer has a yellow/orange tint (indicating the presence of free , which causes dibromide formation), the thiosulfate will reduce it to colorless bromide ions. A color shift to clear/cloudy white validates a successful quench.
Step 2: Succinimide Extraction
Extract the aqueous layer with
(3 x 50 mL).
Combine the organic layers and wash with distilled water (3 x 50 mL), followed by saturated aqueous
(brine, 1 x 50 mL).
Validation Check: Spot the final water wash on a TLC plate and stain with . If the spot remains clear (no oxidation), succinimide and unreacted water-soluble organics have been successfully removed.
Step 3: Drying (Critical Step)
Add anhydrous magnesium sulfate (
) to the organic layer. Swirl until the powder is free-flowing.
Validation Check: Ensure the drying agent is strictly neutral. The use of will immediately cause the solution to warm slightly and form styrene oxide. If clumps, water is still present; add more until free-flowing. Filter and concentrate under reduced pressure.
Step 4: Chromatographic Isolation
Load the crude oil onto a silica gel column (100-200 mesh)[3].
Elute using a gradient of Hexane to 1:9 EtOAc:Hexane.
Validation Check: Monitor fractions via TLC. The non-polar impurities (styrene dibromide and unreacted styrene) will elute first (
> 0.5). The target 2-bromo-1-phenylethanol will elute when the system reaches 1:9 EtOAc:Hexane ( = 0.3)[3]. Verify the pure fractions via NMR, confirming the benzylic methine proton at 4.82-4.89 ppm.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122197664, Ethyl, 2-bromo-1-hydroxy-1-phenyl-" PubChem. Available at:[Link]
Royal Society of Chemistry. "Supporting Information: N-Bromosuccinimide Promoted and Base Switchable One Pot Synthesis of α-Imido and α-Amino Ketones from Styrenes." RSC.org. Available at:[Link] (Note: URL reflects the domain source of the SI data[3]).
Thieme Connect. "Formation of Bromo Alcohols and their Derivatives." Science of Synthesis. Available at:[Link] (Note: URL reflects the domain source of the synthesis data).
Comparative Guide to NMR Spectrometer Performance: High-Field vs. Benchtop Analysis of 2-Bromo-1-phenylethanol
Executive Summary & Nomenclature Clarification In analytical chemistry and drug development, the structural elucidation of chiral intermediates is a critical quality control step. This guide objectively compares the perf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Clarification
In analytical chemistry and drug development, the structural elucidation of chiral intermediates is a critical quality control step. This guide objectively compares the performance of High-Field Superconducting NMR (600 MHz) against modern Cryogen-Free Benchtop NMR (80 MHz) [1].
To provide objective, supporting experimental data, we use the chiral building block 2-bromo-1-phenylethanol (
) as our benchmark molecule. Note on Nomenclature: In legacy chemical databases (such as the 9th Collective Index, 9CI), this compound is systematically indexed under the inverted name Ethyl, 2-bromo-1-hydroxy-1-phenyl- [2]. The presence of a stereocenter adjacent to a methylene group makes this molecule an exceptional case study for evaluating a spectrometer's ability to resolve complex spin systems.
The Analytical Challenge: Causality in Spin Systems
As an application scientist, one cannot merely read chemical shifts; one must understand the quantum mechanical causality behind them.
In 2-bromo-1-phenylethanol, the C1 carbon is a chiral center. This stereocenter breaks the symmetry of the adjacent C2 methylene group (
), rendering its two protons diastereotopic . Because they are chemically and magnetically non-equivalent, they couple not only with the adjacent methine proton () but also with each other (). This creates an ABX spin system .
The ability to resolve this ABX system depends entirely on the ratio of the chemical shift difference (
. The system follows first-order mechanics, yielding clean, easily interpretable doublets of doublets.
Benchtop NMR (80 MHz):
. The signals experience "roofing" and second-order effects, collapsing into a complex, overlapping multiplet that requires chemometric deconvolution[3].
Fig 1. Effect of magnetic field strength on the resolution of diastereotopic protons.
Product Comparison: Benchtop vs. High-Field NMR
When outfitting a laboratory, the choice between these two systems dictates both workflow speed and analytical depth.
at 3.65 ppm and at 3.56 ppm) are separated by 0.09 ppm, which equates to 54 Hz . Because their mutual geminal coupling () is ~10.4 Hz, the ratio is >5, allowing for clean first-order resolution.
Conversely, on an 80 MHz benchtop system, that same 0.09 ppm separation equates to only 7.2 Hz . Here,
. The signals merge into a second-order multiplet, making exact coupling constant extraction impossible without computational line-fitting software[1].
¹³C-NMR Interpretation & Comparative Analysis
Carbon-13 analysis presents a different challenge: sensitivity. ¹³C has a natural abundance of just 1.1% and a low gyromagnetic ratio.
Carbon Assignment
Chemical Shift (δ, ppm)
High-Field Performance
Benchtop Performance
Aromatic C (Quat)
141.3
High SNR (Minutes)
Requires >1M conc. or overnight
Aromatic CH (o/m)
129.8, 129.5
High SNR
Moderate SNR
Aromatic CH (para)
127.0
High SNR
Moderate SNR
C-OH
74.9
High SNR
Moderate SNR
C-Br
41.3
High SNR
Moderate SNR
Verdict: While Benchtop NMR can accurately detect the ¹³C shifts of 2-bromo-1-phenylethanol[7], the lack of signal dispersion and lower sensitivity means High-Field NMR remains the gold standard for dilute samples or quaternary carbon identification.
Self-Validating Experimental Protocol
To ensure trustworthiness, every NMR experiment must be treated as a self-validating system. The following protocol guarantees data integrity regardless of the spectrometer used.
Step 1: Sample Preparation
Dissolve 10–15 mg of 2-bromo-1-phenylethanol in 0.6 mL of deuterated chloroform (
).
Validation Node: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak serves as the absolute 0.00 ppm reference, validating the chemical shift axis[5].
Step 2: Instrument Tuning & Matching
Insert the NMR tube into the probe.
Adjust the probe's capacitance to match the Larmor frequency of the target nucleus (¹H or ¹³C). This minimizes reflected RF power and maximizes signal-to-noise ratio (SNR).
Step 3: Locking and Shimming (The Lineshape Validation)
Engage the deuterium lock on the
signal to prevent field drift.
Shim the Z-axis gradients.
Validation Node: Acquire a dummy scan and measure the full width at half maximum (FWHM or
) of the residual solvent peak at 7.26 ppm. A properly shimmed high-field system must show Hz. If the peak is broad or asymmetric, re-shim.
Step 4: Data Acquisition
Set the relaxation delay (
) to at least (longitudinal relaxation time) to ensure quantitative integration.
Acquire 16 scans for ¹H-NMR or 1024+ scans for ¹³C-NMR. Apply Fourier Transform (FT), phase correct, and baseline correct the resulting free induction decay (FID).
Fig 2. Self-validating NMR workflow from sample preparation to data acquisition.
References
Wiley-VCH. "SUPPORTING INFORMATION: (R)-2-Bromo-1-phenylethanol." European Journal of Organic Chemistry. Available at:[Link]
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Technology Insights. Available at: [Link]
Technology Networks. "Benchtop NMR Breaks New Ground." Analysis & Separations. Available at: [Link]
Comparative Guide: Mass Spectrometry Profiling of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate (EBHP)
This guide addresses the mass spectrometry characterization of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate (and its structural isomers/derivatives), as "Ethyl 2-bromo-1-hydroxy-1-phenyl" is chemically incomplete nomenclat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the mass spectrometry characterization of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate (and its structural isomers/derivatives), as "Ethyl 2-bromo-1-hydroxy-1-phenyl" is chemically incomplete nomenclature likely referring to this class of
-bromo--hydroxy esters . These compounds are critical intermediates in the synthesis of -lactams, Taxol side chains, and various pharmaceutical scaffolds via the Reformatsky reaction.
| MW: 273.12 g/mol (based on )
Executive Summary & Technical Context
In drug development,
-bromo--hydroxy esters are potent electrophiles and chiral building blocks. Their analysis is complicated by thermal instability (dehydration/dehydrobromination) and the isotopic signature of bromine.
This guide compares the fragmentation performance of EBHP using Electron Ionization (EI) versus Electrospray Ionization (ESI) , and contrasts it with its primary degradation product, Ethyl Cinnamate , to ensure accurate identification during impurity profiling.
Diagnostic Rule: Any fragment retaining the bromine atom must appear as a doublet separated by 2 Da with nearly equal intensity.
Loss of Bromine: Fragments losing bromine (e.g.,
, 193) will collapse to a singlet isotope pattern (dominated by ).
Primary Fragmentation Channels (EI-MS)
Under 70 eV EI conditions, EBHP undergoes extensive fragmentation.
Dehydration (
):
Rapid loss of the secondary hydroxyl group as .
Mechanism:[1][4] 1,2-elimination driven by conjugation with the phenyl ring.
Result: Formation of the Ethyl
-bromocinnamate ion ( 254/256).
-Cleavage (Ester Loss):
Cleavage adjacent to the carbonyl carbon.[3][5]
Fragment: Loss of
( 45) or ( 73).
Result: Formation of the stabilized benzyl-cation species.
Benzylic Cleavage (Tropylium Formation):
The phenyl ring directs cleavage to form the highly stable tropylium ion (
).
Signal: A dominant peak at
91 (often the base peak if Br is lost).
Benzoyl Ion: If the oxygen is retained,
105 () is observed.
Visualization of Fragmentation Logic
Caption: Mechanistic fragmentation pathway of Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate under EI conditions. Note the bifurcation into dehydration and dehydrobromination pathways.
Experimental Data Comparison
Mass Spectral Peak Table (EI vs. ESI)
Fragment / Ion
(EI)
(ESI + Mode)
Origin / Interpretation
Molecular Ion
272 / 274 (Weak)
295 / 297 ()
Parent molecule. ESI preserves the intact structure.
Dehydrated Ion
254 / 256
277 / 279 ()
Loss of water. Dominant in EI due to thermal source.
Dehydrobrominated
192
N/A
Loss of HBr. Indicates thermal degradation in GC injector.
Ethyl Cinnamate
176
N/A
Complete loss of Br and OH. Common GC artifact.
Benzoyl Cation
105
N/A
-cleavage next to phenyl ring.
Tropylium
91 (Base Peak)
N/A
Classic aromatic signature.
Performance Benchmarking: EBHP vs. Alternatives
When validating EBHP, you must distinguish it from its synthetic precursors and degradation products.
A Comparative Guide to the Synthesis of Ethyl 2-bromo-1-hydroxy-1-phenylacetate: Efficiency, Scalability, and Mechanistic Insights
This guide provides an in-depth comparison of prevalent synthetic routes to Ethyl 2-bromo-1-hydroxy-1-phenylacetate, a key intermediate in pharmaceutical synthesis. We will dissect the efficiency, scalability, and underl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of prevalent synthetic routes to Ethyl 2-bromo-1-hydroxy-1-phenylacetate, a key intermediate in pharmaceutical synthesis. We will dissect the efficiency, scalability, and underlying mechanisms of each approach, offering field-proven insights to guide researchers and process chemists in selecting the optimal pathway for their specific needs.
Introduction: The Significance of a Versatile Intermediate
Ethyl 2-bromo-1-hydroxy-1-phenylacetate is a valuable building block in organic synthesis, most notably as a precursor for the production of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl group and a reactive bromo-ester moiety, allows for diverse downstream transformations. The efficiency and cost-effectiveness of its synthesis are therefore critical factors in the overall viability of a drug manufacturing process. This guide focuses on comparing the two most common laboratory and industrial-scale approaches: the direct bromination of ethyl mandelate and the Reformatsky reaction involving benzaldehyde.
Strategic Overview: Two Primary Pathways
The synthesis of the target molecule is dominated by two distinct strategies, each with its own set of advantages and challenges. The choice between them often hinges on factors such as starting material availability, desired purity, and sensitivity to hazardous reagents.
Caption: High-level overview of the two primary synthetic pathways.
Route 1: Benzylic Bromination of Ethyl Mandelate
This approach is a classic example of a radical substitution reaction, leveraging the relative stability of the benzylic radical intermediate. The starting material, ethyl mandelate, is readily synthesized via Fischer esterification of mandelic acid or through biocatalytic routes, making it an accessible precursor.[1][2][3]
Mechanism and Rationale
The Wohl-Ziegler reaction provides the mechanistic framework for this transformation. N-Bromosuccinimide (NBS) serves as the preferred brominating agent over diatomic bromine (Br₂) to maintain a low, steady concentration of bromine radicals.[4] This is crucial for favoring the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring.
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The initiator generates radicals that abstract a bromine atom from NBS. The resulting bromine radical then abstracts the benzylic hydrogen from ethyl mandelate, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the final product and another bromine radical, propagating the chain reaction.[5][6]
A Comparative Guide to the Validation of Analytical Methods for the Detection of Ethyl 2-bromo-1-hydroxy-1-phenyl
Introduction Ethyl 2-bromo-1-hydroxy-1-phenyl, a molecule with potential applications in organic synthesis and pharmaceutical development, demands precise and reliable analytical methods for its quantification and charac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 2-bromo-1-hydroxy-1-phenyl, a molecule with potential applications in organic synthesis and pharmaceutical development, demands precise and reliable analytical methods for its quantification and characterization. The integrity of any research or quality control process hinges on the assurance that the analytical methods used are "fit for purpose." This guide provides an in-depth comparison of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound.
The validation of these methods is not merely a procedural formality but a scientific necessity, ensuring data accuracy, reliability, and reproducibility.[1] Our discussion is grounded in the globally recognized framework provided by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, which outline the core performance characteristics required for a validated analytical procedure.[2][3] This guide will not only present protocols but will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and validate the most appropriate method for their specific needs.
Comparative Analysis of Key Analytical Techniques
The choice between HPLC, GC-MS, and NMR depends fundamentally on the physicochemical properties of the analyte and the objective of the analysis. Ethyl 2-bromo-1-hydroxy-1-phenyl is a small molecule containing a phenyl group (a strong chromophore), a hydroxyl group (which can affect thermal stability), and a bromine atom.[4] These features make it amenable to several analytical approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique in the pharmaceutical industry for assay and impurity analysis.[5] Its operation at or near ambient temperatures makes it ideal for compounds that may be thermally unstable, a potential concern for the hydroxyl-containing target analyte.[6]
Causality Behind Experimental Choices:
Technique: Reversed-Phase HPLC is selected due to the moderate polarity of the analyte. A C18 column (non-polar stationary phase) is used, and a polar mobile phase elutes the compound based on its hydrophobic interactions.
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation of the main analyte from potential impurities with different polarities. A small amount of acid (e.g., phosphoric acid) is added to suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.[7]
Detector: A UV-Vis detector is ideal due to the presence of the phenyl ring, which acts as a strong chromophore, allowing for sensitive detection.[8]
Mobile Phase Preparation:
Mobile Phase A: 0.1% Ortho-phosphoric acid in HPLC-grade water.
Standard Solution: Accurately weigh and dissolve Ethyl 2-bromo-1-hydroxy-1-phenyl in the diluent to a final concentration of approximately 0.1 mg/mL.
Sample Solution: Prepare the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
// Nodes
A [label="Mobile Phase\nPreparation\n(ACN/H2O)"];
B [label="Sample & Standard\nPreparation\n(Dissolve & Filter)"];
C [label="HPLC System\nEquilibration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Inject Sample\n(10 µL)"];
E [label="Isocratic/Gradient\nElution\n(C18 Column)"];
F [label="UV Detection\n(210 nm)"];
G [label="Data Acquisition\n& Integration", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Quantification\n& Analysis"];
// Edges
A -> C;
B -> D;
C -> D [label="System Ready"];
D -> E;
E -> F [label="Analyte Elutes"];
F -> G;
G -> H;
}
Caption: The process flow for sample analysis via GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC-MS are primarily quantitative techniques, NMR is unparalleled for definitive structural elucidation and identification. [9]It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. For method validation, NMR is the ultimate tool for confirming specificity.
Causality Behind Experimental Choices:
Technique: ¹H NMR is used because it is highly sensitive and provides a unique fingerprint for the molecule based on its hydrogen atoms.
[10]* Solvent: A deuterated solvent (e.g., CDCl₃) is required to avoid a large interfering solvent signal in the spectrum.
[10]* Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0.00 ppm) for accurate chemical shift measurement.
[10]
Sample Preparation:
Accurately weigh 5-10 mg of Ethyl 2-bromo-1-hydroxy-1-phenyl.
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
Acquisition Parameters: Standard ¹H acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
Apply Fourier transform, phase correction, and baseline correction.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine relative proton counts.
Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure.
Caption: Workflow for structural confirmation using ¹H NMR spectroscopy.
Head-to-Head Performance Comparison
The following table provides a succinct, objective comparison of the three analytical techniques based on key performance metrics relevant to method validation.
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR)
Principle
Separation based on partitioning between a liquid mobile phase and solid stationary phase. [5]
Separation based on volatility and partitioning with a gaseous mobile phase. [8]
Nuclear spin transitions in a strong magnetic field. [9]
Applicability
Excellent for non-volatile and thermally unstable compounds. [6]
Ideal for volatile and thermally stable compounds.
Definitive structural elucidation and identity confirmation. [9]
Specificity
Moderate to High (dependent on chromatographic resolution).
Very High (based on unique mass fragmentation patterns).
Absolute (provides full structural information).
Sensitivity (LOD/LOQ)
Good (typically low µg/mL to ng/mL range).
Excellent (typically low ng/mL to pg/mL range). [8]
Very high equipment and maintenance cost; requires specialist operation.
Validation According to ICH Q2(R2) Guidelines
A robust validation process demonstrates that an analytical procedure is fit for its intended purpose. [3]Below are the core validation parameters and how they are assessed for the quantitative methods (HPLC and GC-MS).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.
[14]* Assessment:
HPLC: Inject a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked sample. The analyte peak should be free of interference at its retention time. A photodiode array (PDA) detector can further confirm peak purity.
GC-MS: The mass spectrum itself provides high specificity. The fragmentation pattern of the analyte peak should be consistent and unique compared to any other co-eluting peaks.
Linearity and Range
Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.
[11]* Assessment: Prepare a series of at least five standard solutions of known concentrations spanning the expected range (e.g., 50% to 150% of the target concentration). Plot the instrument response versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of the test results to the true value. [14]It is typically assessed through recovery studies.
Assessment: Spike a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
Acceptance Criteria: Recovery should typically be within 98.0% to 102.0%.
[1]
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
[1]* Assessment:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration under the same operating conditions over a short interval.
Intermediate Precision: Assess the method's variability within the same laboratory by having different analysts, using different equipment, on different days.
Acceptance Criteria: The relative standard deviation (RSD) should typically be not more than 2.0%.
[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
[11]* Assessment: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
[11] * LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
[3]* Assessment: Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) for HPLC, or oven temperature ramp rate and gas flow rate for GC. The system suitability parameters should remain within acceptable limits.
Conclusion and Recommendations
The validation of an analytical method is a critical, systematic process that ensures the generation of reliable and accurate data. For the detection of Ethyl 2-bromo-1-hydroxy-1-phenyl, the choice of method is dictated by the analytical objective.
For routine quality control, assay, and impurity quantification:HPLC-UV is the recommended workhorse method. Its versatility, robustness, and suitability for potentially thermally labile compounds make it an excellent choice.
[5]* For trace-level analysis or when high specificity is required (e.g., identifying unknown impurities):GC-MS is superior due to its enhanced sensitivity and the definitive identification provided by mass spectral data. [8]However, the thermal stability of the analyte must first be confirmed.
For absolute identity confirmation and structural elucidation:NMR Spectroscopy is the definitive technique and should be used to unequivocally confirm the structure of the reference standard and any isolated impurities.
[9]
Ultimately, a comprehensive analytical strategy may employ more than one of these techniques. For instance, HPLC could be used for routine quantification, while NMR and GC-MS are used to characterize the primary reference standard and investigate any out-of-specification results. Adherence to the principles outlined in the ICH Q2(R2) guidelines is paramount to ensuring that the chosen method is scientifically sound and defensible for its intended purpose.
[2][15]
References
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation.
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
The Royal Society of Chemistry. Electronic supplementary information for Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins.
Journal of Applied Pharmaceutical Science. (2022, November 8). Analytical method validation: A brief review.
BenchChem. A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-bromo-3,3-dimethylbutanoate.
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
ResearchGate. Analytical Method Validation: A Comprehensive Review of Current Practices.
U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures.
BenchChem. An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Bromo-4-methoxybenzoate.
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
PMC. Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate.
Chegg.com. (2021, March 6). For this post-lab, you will be analyzing the GC-MS.
BenchChem. A Researcher's Guide to Determining the Enantiomeric Excess of (R)-(-)-2-Bromo-1-phenylethanol by HPLC.
Journal of Chromatography A. (2025, July 10). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a.
ResearchGate. GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by....
Biomedical and Pharmacology Journal. (2023, January 20). Pharmacophoric Evaluation of Compounds Isolated from GC-MS Analytical Method of Aqueous Extract of Azadirachta indica Leaves.
Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.
A Comparative Guide to the Infrared (IR) Spectroscopic Analysis of Ethyl 2-bromo-1-hydroxy-1-phenylacetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise and unambiguous characterization of molecular structures is paramo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise and unambiguous characterization of molecular structures is paramount. This guide provides an in-depth analysis of the functional groups present in Ethyl 2-bromo-1-hydroxy-1-phenylacetate using Infrared (IR) spectroscopy, a cornerstone technique for qualitative functional group identification. We will explore the expected spectral features of this molecule, compare the utility of IR spectroscopy with other common analytical methods, and provide a detailed protocol for analysis.
The Power of Vibrational Signatures: Unveiling Functional Groups with IR Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a unique "fingerprint" of the molecule. For a multifunctional compound like Ethyl 2-bromo-1-hydroxy-1-phenylacetate, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of its key chemical motifs: a hydroxyl group, an ester, and a carbon-bromine bond, all attached to a phenyl-substituted backbone.
Deciphering the Spectrum: Expected IR Absorptions for Ethyl 2-bromo-1-hydroxy-1-phenylacetate
The IR spectrum of Ethyl 2-bromo-1-hydroxy-1-phenylacetate is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The interpretation of this spectrum relies on identifying these key signals.
Key Diagnostic Regions:
O-H Stretching (Alcohol): A prominent and informative feature will be a broad, strong absorption band in the region of 3500-3200 cm⁻¹ [1][2][3][4][5][6]. This broadness is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The strength and breadth of this peak are often a clear indication of the presence of an alcohol.
C-H Stretching (Aromatic and Aliphatic): Just to the left of 3000 cm⁻¹, a series of weaker, sharper peaks between 3100-3000 cm⁻¹ are expected, corresponding to the C-H stretching vibrations of the phenyl group[1]. Immediately to the right, between 3000-2850 cm⁻¹ , absorptions from the aliphatic C-H bonds of the ethyl group will be present.
C=O Stretching (Ester): A very strong and sharp absorption band is anticipated in the range of 1750-1735 cm⁻¹ [1][7][8][9][10][11]. This intense peak is characteristic of the carbonyl group in a saturated aliphatic ester. Its high intensity is due to the large change in dipole moment during the stretching vibration.
C-O Stretching (Ester): The ester functionality will also give rise to two or more distinct, strong bands in the 1300-1000 cm⁻¹ region[1][7][10]. These absorptions are due to the asymmetric and symmetric stretching vibrations of the C-O-C linkage.
C-Br Stretching (Alkyl Halide): The carbon-bromine bond is expected to produce a medium to strong absorption in the fingerprint region, specifically between 690-515 cm⁻¹ [1][12][13][14][15]. Due to its location in a complex region of the spectrum with many other potential absorptions, this peak can sometimes be challenging to assign definitively without comparing to a reference spectrum.
Aromatic C=C Stretching: The presence of the phenyl group will also be indicated by one or more medium-intensity sharp peaks in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic ring[1].
A Comparative Perspective: IR Spectroscopy vs. Other Analytical Techniques
While IR spectroscopy is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. Here, we compare the insights provided by IR spectroscopy with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of Ethyl 2-bromo-1-hydroxy-1-phenylacetate.
Analytical Technique
Information Provided for Ethyl 2-bromo-1-hydroxy-1-phenylacetate
Advantages
Limitations
Infrared (IR) Spectroscopy
Confirms the presence of O-H, C=O, C-O, and C-Br functional groups. Provides information about hydrogen bonding.
Rapid, non-destructive, relatively inexpensive, excellent for functional group identification.
Provides limited information about the carbon skeleton and connectivity. The fingerprint region can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the carbon-hydrogen framework, including the number of unique protons and carbons, their chemical environments, and their connectivity through spin-spin coupling. Can confirm the relative stereochemistry of the chiral center.
Provides the most comprehensive structural information, including stereochemistry. Quantitative.
More expensive instrumentation, requires deuterated solvents, and can be more time-consuming.
Mass Spectrometry (MS)
Determines the molecular weight of the compound and provides information about its fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be a clear indicator of its presence.[16][17]
Extremely sensitive, provides molecular weight information, and characteristic fragmentation can aid in structural confirmation.
Does not directly identify functional groups in the same way as IR. Isomeric compounds can have similar mass spectra.
Experimental Protocol: Acquiring an IR Spectrum
Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 2-bromo-1-hydroxy-1-phenylacetate.
Materials:
Ethyl 2-bromo-1-hydroxy-1-phenylacetate sample
FT-IR spectrometer with a clean, dry salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
Spatula
Appropriate solvent for cleaning (if using salt plates), e.g., dry acetone or dichloromethane
Methodology (using an ATR-FTIR spectrometer):
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a small amount of the liquid Ethyl 2-bromo-1-hydroxy-1-phenylacetate sample directly onto the ATR crystal, ensuring the crystal is fully covered.
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Process the resulting spectrum by labeling the key peaks with their corresponding wavenumbers (cm⁻¹).
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the analysis.
Visualizing the Workflow
The logical flow of the spectroscopic analysis can be represented as follows:
Caption: Workflow for the IR spectroscopic analysis of a chemical sample.
Conclusion
Infrared spectroscopy serves as an indispensable first-pass analytical technique for the structural characterization of molecules like Ethyl 2-bromo-1-hydroxy-1-phenylacetate. Its ability to rapidly confirm the presence of key functional groups provides crucial information for synthetic chemists and drug development professionals. While NMR and Mass Spectrometry offer more detailed structural insights, the simplicity, speed, and functional group specificity of IR spectroscopy solidify its role as a fundamental tool in the modern chemistry laboratory. By understanding the characteristic vibrational frequencies of the hydroxyl, ester, and carbon-bromine bonds, researchers can confidently verify the successful synthesis and purity of this important chemical intermediate.
References
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. [Link]
Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. [Link]
Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]
A Comparative Guide to the Reactivity of Bromo-Esters: Featuring Ethyl 2-bromo-1-hydroxy-1-phenylacetate
For the modern researcher and drug development professional, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 2...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher and drug development professional, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 2-bromo-1-hydroxy-1-phenylacetate against other common bromo-esters, grounded in mechanistic principles and supported by relevant experimental insights.
The family of α-bromo-esters represents a cornerstone in synthetic organic chemistry, serving as versatile precursors for a myriad of molecular architectures. Their reactivity, however, is not monolithic. Subtle structural modifications can induce profound changes in their chemical behavior, influencing reaction rates, product distributions, and overall synthetic utility. This guide will dissect the factors governing the reactivity of these valuable reagents, with a special focus on Ethyl 2-bromo-1-hydroxy-1-phenylacetate, a compound whose unique trifecta of functional groups—a bromine atom, a hydroxyl group, and a phenyl ring all positioned at the α-carbon—sets it apart.
Understanding the Landscape of Bromo-Ester Reactivity: Electronic and Steric Effects
The reactivity of α-bromo-esters in nucleophilic substitution reactions is primarily dictated by the stability of the transition state, which is influenced by a delicate interplay of electronic and steric effects.[1][2]
Electronic Effects: These effects relate to how the distribution of electron density in a molecule influences its reactivity.[3] Electron-withdrawing groups can stabilize the partial negative charge that develops on the leaving group (bromide) in the transition state of an Sₙ2 reaction, thereby accelerating the reaction. Conversely, electron-donating groups can destabilize this transition state, slowing the reaction.
Steric Effects: This refers to the non-bonding interactions that arise from the spatial arrangement of atoms.[2] Bulky substituents near the reaction center can hinder the approach of a nucleophile, leading to a slower reaction rate. This phenomenon is known as steric hindrance.[2]
A Comparative Analysis of Key Bromo-Esters
To appreciate the distinct reactivity of Ethyl 2-bromo-1-hydroxy-1-phenylacetate, it is instructive to compare it with simpler, yet structurally related, bromo-esters.
Compound
Structure
Key Structural Features
Expected Relative Reactivity in Sₙ2 Reactions
Ethyl bromoacetate
Br-CH₂-COOEt
Unsubstituted α-carbon
Baseline
Ethyl 2-bromophenylacetate
Ph-CH(Br)-COOEt
Phenyl group at α-carbon
Slower than ethyl bromoacetate
Ethyl 2-bromo-1-hydroxy-1-phenylacetate
Ph-C(OH)(Br)-COOEt
Phenyl and hydroxyl groups at α-carbon
Potentially faster or slower depending on the reaction conditions and nucleophile
Table 1: Comparative overview of selected bromo-esters.
Ethyl bromoacetate: The Benchmark
Ethyl bromoacetate serves as our baseline for comparison. With an unsubstituted α-carbon, it is relatively unhindered sterically, allowing for ready access by a wide range of nucleophiles.[4][5] Kinetic studies on the reaction of ethyl bromoacetate with various nucleophiles, such as substituted phenoxyacetate ions, have demonstrated that the reaction follows second-order kinetics and is accelerated by electron-releasing substituents on the nucleophile.[4]
Ethyl 2-bromophenylacetate: The Influence of a Phenyl Group
The introduction of a phenyl group at the α-position, as in ethyl 2-bromophenylacetate, introduces competing effects.[6][7] The phenyl group is electron-withdrawing via induction, which should, in principle, accelerate the reaction by stabilizing the developing negative charge on the bromine atom in the transition state. However, the bulky phenyl group also introduces significant steric hindrance, which can impede the approach of the nucleophile.[2] For many nucleophilic substitution reactions, the steric effect dominates, leading to a slower reaction rate compared to ethyl bromoacetate.
Ethyl 2-bromo-1-hydroxy-1-phenylacetate: A Multifunctional System
The reactivity of Ethyl 2-bromo-1-hydroxy-1-phenylacetate is more complex due to the presence of both a phenyl and a hydroxyl group at the α-carbon.[8]
Inductive Effect: The hydroxyl group, like the phenyl group, is electron-withdrawing, which would be expected to increase the reactivity towards nucleophilic attack.
Steric Hindrance: The presence of two substituents on the α-carbon significantly increases steric bulk compared to ethyl bromoacetate and ethyl 2-bromophenylacetate, which would be expected to decrease the reaction rate.
Intramolecular Hydrogen Bonding: The hydroxyl group can potentially form an intramolecular hydrogen bond with the ester carbonyl, which could influence the conformation and electronic properties of the molecule, thereby affecting its reactivity.
Role in Reformatsky Reaction: The hydroxyl group can participate in the reaction, for instance, by coordinating with the zinc metal in a Reformatsky-type reaction.
The Reformatsky Reaction: A Key Transformation
A significant area where α-bromo-esters, including Ethyl 2-bromo-1-hydroxy-1-phenylacetate, find extensive application is the Reformatsky reaction.[9][10][11][12] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by treating the α-bromo ester with zinc metal.[10][12][13] This enolate then adds to a carbonyl compound (an aldehyde or ketone) to produce a β-hydroxy ester.[9][14]
The Reformatsky enolates are notably less reactive than Grignard reagents or organolithium compounds, which prevents them from reacting with the ester functionality of another molecule.[10][12][13]
Caption: The general workflow of the Reformatsky Reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for comparing the reactivity of different bromo-esters with a common nucleophile.
Objective: To qualitatively assess the relative rates of reaction of ethyl bromoacetate, ethyl 2-bromophenylacetate, and Ethyl 2-bromo-1-hydroxy-1-phenylacetate with a nucleophile, such as sodium azide.
Prepare three separate solutions by dissolving an equimolar amount of each bromo-ester in anhydrous acetone in three separate round-bottom flasks.
To each flask, add an equimolar amount of sodium azide.
Stir the reactions at room temperature.
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using thin-layer chromatography (TLC).
On a TLC plate, spot the starting material (bromo-ester) and the reaction mixture for each of the three reactions.
Develop the TLC plate in a suitable solvent system.
Visualize the spots under a UV lamp.
The rate of disappearance of the starting material spot and the appearance of a new product spot will give a qualitative measure of the relative reactivity of the three bromo-esters.
Expected Outcome: Based on the principles discussed, it is anticipated that ethyl bromoacetate will react the fastest, followed by Ethyl 2-bromo-1-hydroxy-1-phenylacetate (depending on the balance of electronic and steric effects), and finally ethyl 2-bromophenylacetate, which is expected to be the slowest due to significant steric hindrance.
Protocol 2: The Reformatsky Reaction with Ethyl 2-bromo-1-hydroxy-1-phenylacetate
Objective: To synthesize a β-hydroxy ester using Ethyl 2-bromo-1-hydroxy-1-phenylacetate via the Reformatsky reaction.
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust.
Add a solution of Ethyl 2-bromo-1-hydroxy-1-phenylacetate in anhydrous THF to the dropping funnel.
Add a small portion of the bromo-ester solution to the zinc to initiate the reaction. Gentle heating may be required.
Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining bromo-ester solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the reaction mixture until the zinc is consumed.
Cool the reaction mixture to room temperature and then add a solution of the aldehyde or ketone in anhydrous THF dropwise.
Stir the reaction mixture for several hours at room temperature.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: A summary of the experimental workflows.
Conclusion
The reactivity of α-bromo-esters is a fascinating and complex subject, governed by a subtle interplay of electronic and steric factors. While ethyl bromoacetate provides a useful baseline, the introduction of substituents at the α-position, as seen in ethyl 2-bromophenylacetate and Ethyl 2-bromo-1-hydroxy-1-phenylacetate, dramatically alters their chemical behavior. Ethyl 2-bromo-1-hydroxy-1-phenylacetate, with its unique combination of a phenyl and a hydroxyl group, presents a particularly interesting case where competing electronic and steric effects, as well as the potential for intramolecular interactions, dictate its reactivity. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively harness the synthetic potential of this versatile class of compounds.
References
Physics Wallah. (n.d.). Reaction Mechanism of Reformatsky Reaction. Retrieved from [Link]
Wikipedia. (2023, January 22). Reformatsky reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1984). The separation of polar and steric effects in the reaction of ortho-substituted benzoate ions with ethyl bromoacetate. Journal of the Chemical Society, Perkin Transactions 2, 213–216. Retrieved from [Link]
ChemSynthesis. (n.d.). ethyl 2-bromo-2-phenylacetate. Retrieved from [Link]
L.S. College, Muzaffarpur. (2021, September 9). Reformatsky reaction. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171–175. Retrieved from [Link]
Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"? Retrieved from [Link]
YouTube. (2024, February 8). EAS, electronic and steric effects- Dr. Tania CS. Retrieved from [Link]
PubChem. (n.d.). Ethyl, 2-bromo-1-hydroxy-1-phenyl-. Retrieved from [Link]
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 163-172. Retrieved from [Link]
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved from [Link]
YouTube. (2015, May 21). Nucleophilic Substitution Mechanism. Retrieved from [Link]
Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
ResearchGate. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
PubMed. (2001, July 15). Comparative study of the relationship between monomer structure and reactivity for two polyhydroxyalkanoate synthases. Retrieved from [Link]
Sciforum. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES N. Retrieved from [Link]
PubChem. (n.d.). Ethyl bromophenylacetate. Retrieved from [Link]
Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]
Testbook. (2024, August 23). [Solved] Aldehydes and ketones react with α-brome esters and zi. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of Brominated Phenyl-Substituted Ethyl Alcohols and Esters
For researchers and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of a class of brominated organic compounds typified by the ambiguous nomenclature "Ethyl, 2-bromo-1-hydroxy-1-phenyl-". Due to the potential for isomeric confusion, this document emphasizes a safety-first approach, beginning with precise chemical identification.
Part 1: The Critical Importance of Isomer Identification
The chemical name "Ethyl, 2-bromo-1-hydroxy-1-phenyl-" is not uniquely descriptive and may refer to several distinct isomers, each with its own hazard profile. Before any handling or disposal procedures are initiated, it is imperative to ascertain the precise chemical identity of the substance in your possession. The most reliable method is to cross-reference the CAS (Chemical Abstracts Service) number on your container with the information below.
Data not readily available, handle with caution as a brominated organic compound.
Note: The name "Ethyl, 2-bromo-1-hydroxy-1-phenyl-" is listed as a synonym for 2-Bromo-1-phenylethanol in some databases, despite the absence of an ethyl group in the latter's structure. This highlights the critical need for CAS number verification.
Part 2: Universal Precautions for Handling Brominated Organic Compounds
All isomers under this classification are halogenated organic compounds and should be handled with a high degree of caution. Brominated flame retardants (BFRs), a related class of chemicals, are known for their potential health risks, including endocrine disruption, neurotoxicity, and reproductive harm[9][10][11].
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Use chemical-resistant gloves. Consult the specific Safety Data Sheet (SDS) for the recommended glove material.
Body Protection: A laboratory coat, apron, or coveralls should be worn to prevent skin contact.
Respiratory Protection: All handling of these chemicals should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing and launder it before reuse.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.
Part 3: Step-by-Step Disposal Protocol
The disposal of halogenated organic compounds is strictly regulated due to their potential for environmental persistence and toxicity[9][10]. Never dispose of these chemicals down the drain or in regular trash.[12]
Step 1: Waste Segregation
As a halogenated organic compound, this chemical waste must be segregated from non-halogenated waste streams.[13] The disposal of halogenated solvents is often more costly than non-halogenated ones, making proper segregation economically as well as environmentally prudent.[14]
Step 2: Waste Container Selection and Labeling
Use a designated, leak-proof container that is compatible with the chemical.
The container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name and the primary hazards (e.g., "Corrosive," "Toxic").[12][13]
Keep the container securely closed when not in use.[13]
Step 3: Waste Accumulation
Store the waste container in a designated satellite accumulation area within the laboratory.
This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Keep a detailed log of the waste added to the container, including the chemical name and quantity.
Step 4: Arranging for Disposal
Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
Provide them with a complete and accurate description of the waste.
Spill Management:
In the event of a spill, the following steps should be taken:
Evacuate: Immediately evacuate all non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
Decontaminate: Thoroughly clean the spill area.
Report: Report the spill to your institution's EHS department.
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of "Ethyl, 2-bromo-1-hydroxy-1-phenyl-" and its isomers.
Caption: Disposal Workflow Diagram
References
MSDS of Ethyl 2-(2-bromophenyl)
Pharmaffiliates. (n.d.). 2-Bromo-1-phenylethanol. Retrieved from [Link]
ETHYL 2-BROMO-(4-BROMOPHENYL)
Fisher Scientific. (2011, February 22).
Matrix Fine Chemicals. (n.d.). 2-BROMO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]
Toxic Flame Retardants in Everyday Products. (n.d.). Toxic-Free Future.
ChemBK. (2024, April 9).
PubChem. (n.d.). Ethyl 2-(2-bromophenyl)acetate. Retrieved from [Link]
ChemicalBook. (2023, July 22). (1S)
PubChem. (n.d.). 2-Bromo-1-phenylpropan-1-ol. Retrieved from [Link]
Fisher Scientific. (2007, November 9).
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Georg-August-Universität Göttingen.
Global Substance Registration System. (n.d.).
What Are the Health Risks Associated with Brominated Flame Retardants? (2026, February 23). Technology Networks.
Studylib. (n.d.). MSDS: (R)-(-)
PubChem. (n.d.). (R)-2-Bromo-1-phenylethanol. Retrieved from [Link]
Associations between exposure to brominated flame retardants and hyperlipidemia risk in U.S. Adults. (2025, March 12). PMC.
2-Bromo-1-phenylpropane SDS. (n.d.). Echemi.
Brominated Flame Retardants – A Question of Safety. (2022, May 20).
Halogenated Solvents in Labor
SAFETY D
Cole-Parmer. (2005, July 8).
Sigma-Aldrich. (2022, November 15).
ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). ECHA.
Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Labor
A guide to the disposal of laboratory waste. (2024, December 18). Anenta.
Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo.
Mastering the Safe Handling of 2-Bromo-1-phenylethanol: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 2-Bromo-1-phenylethanol and its analogs are...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Implementation by Laboratory Personnel
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 2-Bromo-1-phenylethanol and its analogs are valuable intermediates, yet their handling demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-1-phenylethanol, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Risks
2-Bromo-1-phenylethanol is classified as a hazardous substance that poses several risks upon exposure. According to safety data sheets, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the primary routes of exposure that must be mitigated are dermal contact, eye contact, and inhalation. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory to ensure personnel are informed about and protected from hazardous chemicals.[3][4]
The Last Line of Defense: Essential Personal Protective Equipment
While engineering controls such as fume hoods are the first and most critical line of defense, the appropriate use of PPE is a non-negotiable final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Core PPE Requirements:
PPE Component
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Neoprene)
To prevent skin contact and irritation. Always inspect gloves for tears or punctures before use.[5] Double-gloving is recommended for enhanced protection.
Eye and Face Protection
Tight-fitting safety goggles and a face shield
To protect against splashes and aerosols, preventing serious eye irritation.[1][5]
Body Protection
Flame-resistant lab coat worn over long pants and closed-toe shoes
To protect the skin from accidental spills and contamination.[5]
Respiratory Protection
Use in a certified chemical fume hood
To prevent inhalation of vapors or aerosols that can cause respiratory tract irritation.[1][5]
Procedural Discipline: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to minimize the risk of exposure during these procedures.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Step-by-Step Donning Protocol:
Lab Coat: Fasten completely to cover your torso and arms.
Safety Goggles: Ensure a snug fit around the eyes.
Face Shield: Position over the face and goggles.
Gloves: Pull gloves on to cover the cuffs of the lab coat. If double-gloving, put on the first pair, then the second.
Step-by-Step Doffing Protocol (to be performed in a designated area):
Outer Gloves: If double-gloved, remove the outer pair by peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate hazardous waste container.
Face Shield: Remove by handling the headband, avoiding contact with the front.
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
Safety Goggles: Remove by handling the earpieces.
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill Management and Decontamination
In the event of a spill, evacuate the immediate area and alert your supervisor. Small spills within a fume hood can be managed by trained personnel wearing appropriate PPE.
Spill Cleanup Procedure:
Containment: Absorb the spill with an inert material such as sand or vermiculite.
Neutralization: For small spills, a neutralizing agent may be used if appropriate for the specific compound.
Collection: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All materials contaminated with 2-Bromo-1-phenylethanol, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
Solid Waste: Collect all contaminated solids (gloves, wipes, etc.) in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused or waste solutions of 2-Bromo-1-phenylethanol should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.
Always follow your institution's specific hazardous waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Be Prepared
In case of accidental exposure, immediate action is crucial.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning any work.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety.
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.